Carboxy Gliclazide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Carboxy Gliclazide-d4 and its chemical structure
An In-depth Technical Guide to Carboxy Gliclazide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of this compound, a key molecule in the study of the antidiabetic drug Gliclazide (B1671584). It covers its chemical identity, its role as a metabolite, and its application in analytical and research settings.
Introduction to this compound
This compound is the deuterium-labeled form of Carboxy Gliclazide.[1][2] Carboxy Gliclazide is a major, inactive human metabolite of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[3][4] Gliclazide works by stimulating insulin (B600854) secretion from pancreatic β-cells.[5] The parent drug undergoes extensive metabolism in the liver, primarily through oxidation, to form several metabolites, including Carboxy Gliclazide and Methylhydroxygliclazide.[3][6]
The incorporation of four deuterium (B1214612) (d4) atoms into the Carboxy Gliclazide structure makes it an ideal internal standard for use in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical and physical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This is crucial for accurate pharmacokinetic and metabolic studies of Gliclazide.[1]
Chemical Structure and Properties
Carboxy Gliclazide is structurally a derivative of Gliclazide where the methyl group on the tolyl ring has been oxidized to a carboxylic acid group.[4] The "-d4" designation indicates that four hydrogen atoms have been replaced by deuterium isotopes.
Chemical Structure
The diagram below illustrates the two-dimensional chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key quantitative properties of this compound and its non-labeled counterparts are summarized below for comparison.
| Property | This compound | Carboxy Gliclazide | Gliclazide |
| Molecular Formula | C₁₅H₁₅D₄N₃O₅S[2] | C₁₅H₁₉N₃O₅S[7] | C₁₅H₂₁N₃O₃S[8] |
| Molecular Weight | 357.42 g/mol [9] | 353.4 g/mol [7] | 323.41 g/mol |
| CAS Number | 1346602-90-1[9] | 38173-52-3[7] | 21187-98-4 |
| Appearance | Solid (Typical) | Solid (Typical) | White Crystalline Powder |
| IUPAC Name | 4-({[3-(azabicyclo[3.3.0]octan-3-yl-d4)carbamoyl]amino}sulfonyl)benzoic acid | 4-({[3-(azabicyclo[3.3.0]octan-3-yl)carbamoyl]amino}sulfonyl)benzoic acid[7] | 1-(3-Azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea |
Gliclazide Metabolism and Signaling Pathways
Gliclazide is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in the urine.[6] The biotransformation is primarily carried out by cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19.[3] The metabolic process involves the oxidation of the tolyl methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid, forming Carboxy Gliclazide.[4] Other hydroxylation reactions also occur on the azabicyclo-octyl ring.[4] All major metabolites of Gliclazide, including Carboxy Gliclazide, are pharmacologically inactive.[3]
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic conversion of Gliclazide.
Caption: Metabolic pathway of Gliclazide to its primary metabolites.
Experimental Protocols and Applications
The primary application of this compound is as an internal standard for the quantification of Carboxy Gliclazide in biological matrices.[1] This is essential for pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Gliclazide.
General Bioanalytical Protocol (LC-MS/MS)
Below is a typical methodology for the determination of Gliclazide and its metabolite Carboxy Gliclazide in human plasma or serum.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma/serum into a microcentrifuge tube.
-
Add a small volume of the internal standard working solution (containing this compound and Gliclazide-d4) to the plasma sample.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) to the tube.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions (HPLC):
-
Analytical Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio can be optimized, for instance, Acetonitrile:Phosphate Buffer (90:10 v/v) with pH adjusted to 3.[10]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is often employed.[10]
-
Injection Volume: Typically 10-20 µL.[10]
-
Column Temperature: Maintained at a constant temperature, such as 25°C.[10]
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Carboxy Gliclazide due to the acidic proton.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte (Carboxy Gliclazide) and the internal standard (this compound).
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and plotted against the concentration of calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.
Experimental Workflow Diagram
The logical flow of a typical quantitative bioanalytical experiment is depicted below.
Caption: Workflow for quantification of Carboxy Gliclazide using a d4-labeled standard.
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. As the stable isotope-labeled form of a major Gliclazide metabolite, it provides the necessary accuracy and precision for quantitative bioanalytical methods. Understanding its properties, the metabolic pathway of its parent drug, and the experimental protocols for its use allows for robust and reliable characterization of Gliclazide's pharmacokinetics, contributing to the safe and effective use of this important antidiabetic medication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gliclazide - Wikipedia [en.wikipedia.org]
- 4. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. japsonline.com [japsonline.com]
- 7. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Gliclazide-d4 | C15H21N3O3S | CID 46780434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchtrend.net [researchtrend.net]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Carboxy Gliclazide-d4
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a detailed technical overview of a proposed synthetic pathway for Carboxy Gliclazide-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the anti-diabetic drug Gliclazide (B1671584). The synthesis is presented in a modular fashion, with detailed experimental protocols derived from analogous chemical transformations.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the treatment of non-insulin-dependent diabetes mellitus.[1] The study of its metabolism is critical for understanding its efficacy and safety profile. Gliclazide is extensively metabolized in the liver, with major metabolites formed by oxidation.[2][3][4] One of the primary metabolites is Carboxy Gliclazide, where the methyl group of the tolyl moiety is oxidized to a carboxylic acid.[2]
For quantitative bioanalytical assays, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is the deuterium-labeled analog of this metabolite, commonly used in mass spectrometry-based quantification.[5][6][7] This guide outlines a plausible and detailed synthetic route for the preparation of this compound, starting from commercially available deuterated precursors.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Preparation of the Deuterated Core: Synthesis of the key intermediate, 4-sulfamoylbenzoic acid-d4.
-
Synthesis of the Heterocyclic Amine: Preparation of N-amino-3-azabicyclo[3.3.0]octane.
-
Coupling and Final Product Formation: Formation of the sulfonylurea bridge to yield this compound.
The overall proposed synthetic workflow is depicted below.
Figure 1: Proposed overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each stage of the proposed synthesis. The quantitative data presented in the tables are representative values based on analogous reactions reported in the literature.
Stage 1: Synthesis of 4-Sulfamoylbenzoic acid-d4
The synthesis of this key deuterated intermediate starts with commercially available Benzoic acid-d5.
Step 1.1: Chlorosulfonation of Benzoic acid-d5
This reaction introduces the sulfonyl chloride group at the para position of the deuterated benzoic acid.
-
Protocol:
-
In a fume hood, to a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, add chlorosulfonic acid (4-5 molar equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add Benzoic acid-d5 (1 molar equivalent) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The white precipitate of 4-carboxybenzenesulfonyl chloride-d4 is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Step 1.2: Amination of 4-Carboxybenzenesulfonyl chloride-d4
The sulfonyl chloride is converted to the corresponding sulfonamide using aqueous ammonia (B1221849).
-
Protocol:
-
Add the crude 4-carboxybenzenesulfonyl chloride-d4 from the previous step to a beaker.
-
In a fume hood, slowly add the sulfonyl chloride to an ice-cold concentrated aqueous ammonia solution (excess) with stirring.
-
A thick white precipitate will form. Continue stirring for 30-60 minutes as the mixture warms to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of 2-3.
-
Collect the precipitated 4-sulfamoylbenzoic acid-d4 by vacuum filtration.
-
Wash the product with cold water and recrystallize from hot water or aqueous ethanol (B145695) to afford the purified product.
-
| Parameter | Value | Reference for Analogy |
| Starting Material | Benzoic acid-d5 | [8] |
| Intermediate | 4-Carboxybenzenesulfonyl chloride-d4 | [8] |
| Final Product | 4-Sulfamoylbenzoic acid-d4 | [9] |
| Representative Yield | 70-80% over two steps | [8] |
| Purity (by HPLC) | >98% | General laboratory standard |
| Isotopic Enrichment | >98 atom % D | Based on starting material |
| Table 1: Representative data for the synthesis of 4-Sulfamoylbenzoic acid-d4. |
Stage 2: Synthesis of N-amino-3-azabicyclo[3.3.0]octane
This heterocyclic amine is a common precursor in the synthesis of Gliclazide and its derivatives. The protocol is adapted from patented Gliclazide synthesis methods.[10]
-
Protocol:
-
Charge a high-pressure reactor with N-amino-1,2-cyclopentane dicarboximide, acetic acid as the solvent, and a suitable catalyst (e.g., copper chromium catalyst).[10]
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1.5-2.5 MPa.
-
Heat the mixture to 60-90 °C and maintain the reaction for 4-6 hours with stirring.[10]
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The residue is taken up in a suitable solvent (e.g., tetrahydrofuran), and the pH is adjusted to 6.5-7.0 with a base like triethylamine.
-
Filter any precipitated salts, and concentrate the filtrate to obtain the crude N-amino-3-azabicyclo[3.3.0]octane, which can be used in the next step without further purification.
-
| Parameter | Value | Reference for Analogy |
| Starting Material | N-amino-1,2-cyclopentane dicarboximide | [10] |
| Final Product | N-amino-3-azabicyclo[3.3.0]octane | [10] |
| Representative Yield | 90-95% | [10] |
| Purity | Used crude in the next step | [10] |
| Table 2: Representative data for the synthesis of N-amino-3-azabicyclo[3.3.0]octane. |
Stage 3: Coupling and Final Product Formation
This stage involves the formation of the sulfonylurea linkage. This proposed route proceeds through a protected carboxylic acid and a sulfonyl isocyanate intermediate.
Figure 2: Detailed workflow for the coupling stage.
-
Protocol:
-
Protection: Reflux 4-sulfamoylbenzoic acid-d4 in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours to yield Methyl 4-sulfamoylbenzoate-d4.
-
Isocyanate Formation: Dissolve Methyl 4-sulfamoylbenzoate-d4 in an inert anhydrous solvent (e.g., dichloromethane). Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C. Allow the reaction to proceed at room temperature until completion.
-
Coupling: In a separate flask, dissolve N-amino-3-azabicyclo[3.3.0]octane in an anhydrous solvent. Cool to 0 °C and slowly add the freshly prepared solution of Methyl 4-(isocyanatosulfonyl)benzoate-d4. Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
Deprotection: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Purification: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by preparative HPLC to yield the final this compound.
-
| Parameter | Value | Reference for Analogy |
| Starting Materials | 4-Sulfamoylbenzoic acid-d4, N-amino-3-azabicyclo[3.3.0]octane | [11][12] |
| Final Product | This compound | [6] |
| Representative Yield | 50-60% over the coupling sequence | [11] |
| Purity (by HPLC-MS) | >98% | [6] |
| Isotopic Purity | >98 atom % D | [6] |
| Table 3: Representative data for the final coupling and purification. |
Conclusion
This technical guide presents a detailed and plausible synthetic route for the preparation of this compound. While a direct, published protocol is not available, the proposed pathway is constructed from well-established and analogous chemical reactions. The successful execution of this synthesis would provide a reliable source of the labeled internal standard, which is essential for the accurate quantification of the major metabolite of Gliclazide in biological matrices. Researchers undertaking this synthesis should perform careful optimization and characterization at each step to ensure the desired purity and isotopic enrichment of the final product.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. Synthesis of putative metabolites and investigation of the metabolic fate of gliclazide, [1-(3-azabicyclo(3,3,0)oct-3-yl)-3-(4-methylphenylsulfonyl) urea], in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]
- 11. jsynthchem.com [jsynthchem.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physical and Chemical Properties of Carboxy Gliclazide-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxy Gliclazide-d4 is the deuterated form of Carboxy Gliclazide, the major human metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The incorporation of deuterium (B1214612) isotopes can offer advantages in metabolic stability and pharmacokinetic studies, making this compound a valuable tool in drug metabolism and pharmacokinetic (DMPK) research. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and relevant biological pathways.
Physical and Chemical Properties
Table 1: General and Physical Properties
| Property | This compound | Carboxy Gliclazide |
| CAS Number | 1346602-90-1[1] | 38173-52-3[2][3] |
| Molecular Formula | C₁₅H₁₅D₄N₃O₅S[1] | C₁₅H₁₉N₃O₅S[2][4] |
| Molecular Weight | 357.42 g/mol [1] | 353.39 g/mol [5] |
| Appearance | Solid (Predicted) | Solid (Predicted) |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| LogP (Computed) | Not available | -0.2[2] |
Table 2: Spectral Data (Predicted/Reference)
| Spectral Data | This compound | Carboxy Gliclazide |
| ¹H-NMR | Data not available. Predicted to be similar to Carboxy Gliclazide with the absence of signals corresponding to the deuterated positions. | A supplier, GLP Pharma Standards, indicates that ¹H-NMR data is provided with the compound.[6] |
| ¹³C-NMR | Data not available. | A supplier, GLP Pharma Standards, indicates that ¹³C-NMR data is provided with the compound.[6] |
| Mass Spectrometry | Data not available. | LC-MS data is available on PubChem, acquired on a Thermo Fisher Q Exactive Orbitrap.[2] |
| IR Spectroscopy | Data not available. | A supplier, GLP Pharma Standards, indicates that IR data is provided with the compound.[6] |
Metabolic Pathway
Gliclazide is extensively metabolized in the liver, primarily through oxidation, to form several metabolites, with Carboxy Gliclazide being a major one. This biotransformation is crucial for its elimination from the body.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, based on established methods for the synthesis of drug metabolites and analytical techniques for related compounds, the following protocols can be proposed.
Synthesis of this compound (Proposed)
A potential synthetic route to this compound involves the biotransformation of Gliclazide-d4. This approach leverages the enzymatic machinery of microorganisms or recombinant enzymes to perform specific oxidative reactions.
Workflow for Biotransformation:
Detailed Methodology:
-
Strain/Enzyme Selection: A panel of microorganisms known for their oxidative capabilities (e.g., Actinomycetes, Bacillus, fungi) or recombinant human CYP enzymes (CYP2C9 and CYP2C19) expressed in a suitable host system (e.g., E. coli, insect cells) would be screened.
-
Screening Assay: Small-scale incubations would be performed by adding Gliclazide-d4 to the microbial cultures or enzyme reaction mixtures. Samples would be taken at various time points and analyzed by LC-MS to detect the formation of this compound.
-
Optimization: The most efficient microbial strain or enzyme would be selected for optimization of reaction parameters to maximize the yield of the desired product.
-
Scale-up and Purification: The optimized conditions would be applied to a larger-scale fermentation or enzymatic reaction. After the reaction, the product would be extracted from the biomass and medium using a suitable organic solvent. Purification would be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Confirmation: The identity and purity of the synthesized this compound would be confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Method for Quantification in Biological Matrices (Proposed)
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be suitable for the quantification of this compound in biological samples such as plasma or urine.
Workflow for LC-MS/MS Analysis:
Detailed Methodology:
-
Sample Preparation: To 100 µL of plasma or urine, an internal standard (e.g., ¹³C,¹⁵N-labeled Carboxy Gliclazide) would be added. Proteins would be precipitated by adding a threefold excess of a cold organic solvent like acetonitrile (B52724). After centrifugation, the supernatant would be collected and evaporated to dryness. The residue would be reconstituted in the mobile phase.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and the internal standard. For Carboxy Gliclazide, a potential transition could be m/z 352.1 -> [fragment ion]. The transition for the d4-labeled compound would be m/z 356.1 -> [corresponding fragment ion].
-
-
Quantification: A calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Conclusion
This compound is a key molecule for advanced research into the metabolism and pharmacokinetics of Gliclazide. While comprehensive experimental data on its physical and chemical properties are not yet widely published, this guide provides the currently available information and outlines plausible, state-of-the-art protocols for its synthesis and analysis. The provided workflows and methodologies offer a solid foundation for researchers and scientists working with this important deuterated metabolite. Further experimental characterization of this compound will be invaluable to the drug development community.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carboxy Gliclazide | 38173-52-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Gliclazide Impurity 8 - CAS - 24463-35-2 | Axios Research [axios-research.com]
- 6. glppharmastandards.com [glppharmastandards.com]
A Technical Guide to the Stability and Storage of Carboxy Gliclazide-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carboxy Gliclazide-d4. The information presented herein is crucial for ensuring the integrity of the compound during research and development, analytical testing, and formulation studies. This document synthesizes available data on the stability of the parent compound, Gliclazide, and the principles of isotopic labeling to provide a robust understanding of this compound's characteristics.
Introduction to this compound
This compound is the deuterated form of Carboxy Gliclazide, a major metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. The incorporation of four deuterium (B1214612) atoms into the molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays.[1] Understanding its stability is paramount to obtaining accurate and reproducible experimental results.
The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. This can lead to a slower rate of metabolism and potentially altered chemical stability.[2][3][4]
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended by various suppliers. These conditions are summarized in the table below.
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2-8°C (Refrigerated) | Consistent across multiple suppliers. Long-term storage at this temperature is advised. |
| Shipping Conditions | Ambient Temperature | Short-term exposure to ambient temperatures during shipping is generally considered acceptable. |
| Light Exposure | Protect from light | Gliclazide, the parent compound, may be altered by light.[5] |
| Atmosphere | Store in a tightly sealed container | To prevent potential degradation from atmospheric moisture and contaminants. |
Stability Profile and Potential Degradation Pathways
While specific stability studies on this compound are not extensively available in the public domain, a comprehensive understanding of its stability can be inferred from forced degradation studies conducted on its parent compound, Gliclazide. The sulfonylurea moiety is the primary site of chemical degradation.
Forced degradation studies on Gliclazide have revealed its susceptibility to hydrolysis under acidic and alkaline conditions, as well as to oxidation.[6][7] The compound is relatively stable under thermal and photolytic stress.[6][7]
Summary of Gliclazide Degradation under Stress Conditions:
| Stress Condition | Observation | Degradation Products Identified |
| Acid Hydrolysis (0.1N HCl) | Significant degradation observed.[6][8] | Formation of multiple degradation products, including cleavage of the sulfonylurea bridge.[6][8][9] |
| Alkaline Hydrolysis (0.1N NaOH) | Significant degradation observed.[6][8] | Formation of multiple degradation products, including cleavage of the sulfonylurea bridge.[6][8] |
| Oxidative (3% H2O2) | Degradation observed.[6] | Formation of specific degradation products.[6] |
| Thermal | Generally stable.[6] | Minimal degradation observed. |
| Photolytic | Generally stable, although some studies suggest light can accelerate degradation in solution.[5][6] | Minimal degradation in the solid state.[6] |
It is reasonable to hypothesize that this compound will exhibit a similar degradation profile due to the shared sulfonylurea functional group. The carboxylic acid moiety in this compound may slightly influence its solubility and susceptibility to certain reactions compared to Gliclazide. The presence of deuterium atoms is not expected to significantly alter the degradation pathways but may affect the rate of degradation.
Below is a generalized degradation pathway for Gliclazide based on published literature.
Caption: Generalized degradation pathways of Gliclazide under stress conditions.
Experimental Protocols
To assess the stability of this compound, a forced degradation study is recommended. The following is a detailed methodology for such a study, based on established principles for small molecules.
Objective
To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines to identify potential degradation products and establish its intrinsic stability.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H2O2)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated analytical balance, pH meter, and HPLC system with a UV or MS detector
Experimental Workflow
The following diagram illustrates the workflow for a forced degradation study.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Gliclazide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
An In-depth Technical Guide to Carboxy Gliclazide-d4: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and analytical applications of Carboxy Gliclazide-d4. The content is structured to meet the needs of researchers and professionals in the field of drug development and analysis, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Chemical and Physical Properties
This compound is the deuterated form of Carboxy Gliclazide, which is a metabolite of the anti-diabetic drug Gliclazide.[1] The introduction of deuterium (B1214612) atoms creates a stable, heavier isotope-labeled version of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
| Property | Value | Reference |
| Chemical Name | 4-[[[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]amino]sulfonyl]benzoic Acid | [1] |
| CAS Number | 1346602-90-1 | [1] |
| Molecular Formula | C15H15D4N3O5S | [1] |
| Molecular Weight | 357.42 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Safety and Handling
Hazard Identification
Based on the data for Gliclazide and Gliclazide-d4, the potential hazards are as follows:
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3] |
| Skin Irritation | May cause skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Eye Irritation | May cause eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] |
| Allergic Skin Reaction | May cause an allergic skin reaction | H317: May cause an allergic skin reaction.[2] |
| Allergy or Asthma Symptoms | May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
Note: The toxicological properties of this compound have not been thoroughly investigated.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, seek medical advice immediately and show the container or label.[2] Rinse mouth. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |
Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage temperature is -20°C.[2] Store at 2-8°C for short-term use.[1]
Personal Protective Equipment (PPE)
| PPE | Recommendation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
| Body Protection | Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard in the quantification of Carboxy Gliclazide or Gliclazide in biological matrices by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Sample Preparation for Pharmacokinetic Studies
-
Spiking: To a 100 µL aliquot of plasma, serum, or urine sample, add a known concentration of this compound solution (e.g., 50 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 10 µL) into the HPLC-MS system.
HPLC-MS/MS Method for Quantification
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carboxy Gliclazide: To be determined empiricallythis compound: To be determined empirically |
| Quantification | The concentration of Carboxy Gliclazide is determined by the ratio of its peak area to the peak area of the internal standard, this compound. |
Biological Context: Signaling Pathway of Gliclazide
As this compound is a metabolite of Gliclazide, understanding the mechanism of action of the parent drug is crucial for researchers. Gliclazide exerts its glucose-lowering effects primarily by stimulating insulin (B600854) secretion from the pancreatic β-cells.
Caption: Signaling pathway of Gliclazide in pancreatic β-cells.
The experimental workflow for a typical pharmacokinetic study using this compound as an internal standard is outlined below.
References
Carboxy Gliclazide-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carboxy Gliclazide-d4, a deuterated metabolite of the anti-diabetic drug Gliclazide (B1671584). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathway, and its application in analytical methodologies.
Core Quantitative Data
The fundamental chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1346602-90-1 | [1][2][3][4] |
| Molecular Weight | 357.42 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₅D₄N₃O₅S | [1][2][3] |
Metabolic Pathway of Gliclazide
Gliclazide undergoes extensive metabolism in the human body, primarily in the liver, leading to the formation of several inactive metabolites. The major metabolic pathway involves the oxidation of the tolyl group. This process is primarily mediated by the cytochrome P450 enzyme CYP2C19. The initial oxidation forms a hydroxymethyl derivative, which is then further oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide.
Below is a diagram illustrating the metabolic conversion of Gliclazide to Carboxy Gliclazide.
Experimental Protocol: Quantification of Gliclazide and its Metabolites in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the quantification of Gliclazide and its metabolites in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an ideal internal standard for this application due to its similar chemical properties to the analyte and its distinct mass, which allows for accurate quantification.
1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Gliclazide and its primary metabolite, Carboxy Gliclazide, in human plasma using this compound as an internal standard.
2. Materials and Reagents:
-
Gliclazide reference standard
-
Carboxy Gliclazide reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
4. Standard Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gliclazide, Carboxy Gliclazide, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Gliclazide and Carboxy Gliclazide in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 (v/v) methanol:water.
5. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gliclazide: To be determined based on precursor and product ions.
-
Carboxy Gliclazide: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions with a +4 Da shift from Carboxy Gliclazide.
-
7. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of the analytes in the plasma samples is determined from the calibration curve using linear regression.
Logical Workflow for Analytical Method
The following diagram illustrates the logical workflow for the quantification of Gliclazide and its metabolites in a biological matrix using an internal standard.
References
- 1. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
The Metabolic Journey of Gliclazide: A Technical Guide to the Formation of Carboxy Gliclazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the oral hypoglycemic agent Gliclazide (B1671584) to its primary inactive metabolite, Carboxy Gliclazide. This document details the enzymatic pathways, presents key quantitative data, outlines experimental methodologies for studying this biotransformation, and visualizes the core processes through detailed diagrams.
Introduction to Gliclazide Metabolism
Gliclazide, a second-generation sulfonylurea, is extensively metabolized in the liver, with less than 1% of the administered dose being excreted unchanged in the urine[1][2]. The metabolic process primarily involves the oxidation of the tolyl group of the Gliclazide molecule, leading to the formation of several metabolites, the most abundant of which are inactive. The main metabolic pathway culminates in the production of Carboxy Gliclazide, which is then excreted in the urine[1][3]. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Gliclazide in the treatment of type 2 diabetes.
The Metabolic Pathway: From Gliclazide to Carboxy Gliclazide
The biotransformation of Gliclazide to Carboxy Gliclazide is a two-step oxidative process occurring predominantly in the liver.
Step 1: Hydroxylation to Hydroxymethylgliclazide
The initial and rate-limiting step in the metabolism of Gliclazide is the hydroxylation of the methyl group on the tolyl ring, forming Hydroxymethylgliclazide (also referred to as methylhydroxygliclazide)[4][5]. This reaction is primarily catalyzed by two key cytochrome P450 enzymes:
-
CYP2C9: This enzyme is a major contributor to the various hydroxylation pathways of Gliclazide[5].
-
CYP2C19: While CYP2C9 is significantly involved, the genetic polymorphism of CYP2C19 has a substantial impact on the pharmacokinetics of Gliclazide, particularly in certain populations, suggesting its important role in this metabolic step[6].
Step 2: Oxidation to Carboxy Gliclazide
The Hydroxymethylgliclazide metabolite is subsequently oxidized to the corresponding carboxylic acid derivative, Carboxy Gliclazide[1][4]. This oxidation is a critical step in the detoxification and elimination of the drug. While the specific isozymes have not been definitively identified in the literature for Gliclazide, this metabolic conversion of a primary alcohol to a carboxylic acid is typically mediated by cytosolic enzymes:
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the initial oxidation of the alcohol group of Hydroxymethylgliclazide to an aldehyde intermediate.
-
Aldehyde Dehydrogenases (ALDHs): The aldehyde intermediate is then rapidly oxidized by ALDHs to the final Carboxy Gliclazide metabolite[2][4][7][8].
The resulting Carboxy Gliclazide is an inactive metabolite that is readily excreted via the kidneys[1][3].
Metabolic Pathway of Gliclazide to Carboxy Gliclazide
Quantitative Data
Table 1: Pharmacokinetic Parameters of Gliclazide in Healthy Adults
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | [9] |
| Elimination Half-life (t½) | 8.1 - 20.5 hours | [9] |
| Plasma Clearance (CL) | 0.78 L/h | [9] |
| Volume of Distribution (Vd) | 13 - 24 L | [9] |
| Protein Binding | 85% - 97% | [9] |
Table 2: Enzyme Kinetic Parameters for the Formation of Hydroxymethylgliclazide by Human Liver Microsomes
| Parameter | Value (Mean ± SD) | Reference(s) |
| Michaelis-Menten Constant (Km) | 334 ± 75 µM | [5] |
| Maximum Velocity (Vmax) | 268 ± 115 pmol/min/mg protein | [5] |
Experimental Protocols
This section outlines detailed methodologies for the in vitro and in vivo investigation of Gliclazide metabolism, focusing on the formation of Carboxy Gliclazide.
In Vitro Metabolism using Human Liver S9 Fraction
This protocol is designed to assess the complete metabolic pathway of Gliclazide to Carboxy Gliclazide, as the S9 fraction contains both microsomal (CYPs) and cytosolic (ADHs, ALDHs) enzymes[10][11][12][13].
Objective: To determine the in vitro formation of Hydroxymethylgliclazide and Carboxy Gliclazide from Gliclazide.
Materials:
-
Human Liver S9 Fraction (pooled from multiple donors)
-
Gliclazide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
NAD+
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard (e.g., Glipizide)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures on ice. For a final volume of 200 µL:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Human Liver S9 fraction (final protein concentration of 1 mg/mL)
-
Gliclazide (final concentration ranging from 1 to 100 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)
-
NAD+ (final concentration 1 mM)
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the remaining Gliclazide and the formation of Hydroxymethylgliclazide and Carboxy Gliclazide.
Experimental Workflow for In Vitro Metabolism of Gliclazide
LC-MS/MS Method for Quantification
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[7][14][15][16][17][18].
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
Note: The specific MRM transitions for the metabolites need to be optimized by infusing the respective analytical standards.
Transcriptional Regulation of Key Metabolizing Enzymes
The expression of CYP2C9 and CYP2C19, the primary enzymes in the initial metabolism of Gliclazide, is inducible by various xenobiotics. This induction is mediated by nuclear receptors, primarily the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane (B1237026) Receptor (CAR)[19][20][21][22][23].
Induction Mechanism:
-
Ligand Activation: Inducers such as rifampicin (B610482) and phenobarbital (B1680315) enter the hepatocyte and bind to and activate PXR and CAR, respectively[19][20][21].
-
Nuclear Translocation: Upon activation, these nuclear receptors translocate from the cytoplasm to the nucleus.
-
Heterodimerization: In the nucleus, PXR and CAR form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PXR/RXR or CAR/RXR heterodimer binds to specific response elements in the promoter regions of the CYP2C9 and CYP2C19 genes[9][19].
-
Gene Transcription: This binding recruits co-activators and initiates the transcription of the CYP2C9 and CYP2C19 genes, leading to increased enzyme synthesis and enhanced metabolism of Gliclazide[3][24][25].
Signaling Pathway for Xenobiotic-Induced Upregulation of CYP2C9/CYP2C19
References
- 1. Role of CYP2B in Phenobarbital-Induced Hepatocyte Proliferation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Aldehyde dehydrogenases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol Metabolizing Enzymes, Microsomal Ethanol Oxidizing System, Cytochrome P450 2E1, Catalase, and Aldehyde Dehydrogenase in Alcohol-Associated Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatocyte Nuclear Factor 4α Regulates Rifampicin-Mediated Induction of CYP2C Genes in Primary Cultures of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]
- 18. Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry: application to a bioequivalence study of two formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of human CYP2C9 by rifampicin, hyperforin, and phenobarbital is mediated by the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenobarbital-elicited activation of nuclear receptor CAR in induction of cytochrome P450 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study on the associations between liver damage and antituberculosis drug rifampicin and relative metabolic enzyme gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carboxy Gliclazide-d4 in Metabolic Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Carboxy Gliclazide-d4 in the metabolic profiling of Gliclazide (B1671584), a second-generation sulfonylurea oral hypoglycemic agent. Accurate quantification of drug metabolites is critical in pharmacokinetic and pharmacodynamic studies, and the use of stable isotope-labeled internal standards is the gold standard for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document details the metabolic fate of Gliclazide, with a focus on its major metabolite, Carboxy Gliclazide. It elucidates the pivotal role of this compound as an internal standard to correct for matrix effects and variations in sample processing, thereby ensuring the integrity of bioanalytical data. Detailed experimental protocols for sample preparation, LC-MS/MS analysis, and method validation are provided, alongside a discussion of the interpretation of metabolic profiling data.
Introduction to Gliclazide and its Metabolism
Gliclazide is widely prescribed for the treatment of type 2 diabetes mellitus. It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2][3] Following oral administration, Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C19.[1] This biotransformation leads to the formation of several inactive metabolites, which are then excreted in the urine and feces.[2][3]
The main metabolic pathways of Gliclazide involve the oxidation of the tolyl-methyl group and hydroxylation of the azabicyclo-octyl ring.[4] The oxidation of the methyl group results in the formation of an alcohol intermediate, which is further oxidized to the corresponding carboxylic acid, known as Carboxy Gliclazide. This is one of the two major metabolites found in urine.[4] The other significant metabolites are hydroxylated derivatives of the azabicyclo-octyl ring.[4][5] Given that Carboxy Gliclazide is a major metabolite, its accurate quantification is crucial for a complete understanding of Gliclazide's pharmacokinetic profile.
The Role of Stable Isotope-Labeled Internal Standards in Metabolic Profiling
Metabolic profiling, a key component of drug development, involves the quantitative measurement of metabolites in biological matrices. LC-MS/MS is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including ion suppression or enhancement (matrix effects), and variability in sample extraction and processing.
To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is a non-radioactive, isotopically enriched version of the analyte that co-elutes with the analyte and has identical chemical and physical properties. The use of a SIL-IS allows for the correction of variations that occur during sample preparation and analysis, as the analyte and the SIL-IS are affected similarly by these variables. The ratio of the analyte's signal to the SIL-IS's signal provides a more accurate and precise measure of the analyte's concentration.
This compound is the deuterated analog of Carboxy Gliclazide. The four deuterium (B1214612) atoms increase its mass by four Daltons, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer, while its chemical behavior remains virtually identical. This makes it an ideal internal standard for the quantification of Carboxy Gliclazide.
Quantitative Data Presentation
The following tables summarize key quantitative data relevant to the bioanalysis of Gliclazide and its metabolites. While specific data for this compound is not extensively published, the tables provide representative values based on methods for Gliclazide and other deuterated internal standards.
Table 1: LC-MS/MS Parameters for the Analysis of Gliclazide and Carboxy Gliclazide
| Parameter | Gliclazide | Carboxy Gliclazide | This compound (IS) |
| Precursor Ion (m/z) | 324.1 | 354.1 | 358.1 |
| Product Ion (m/z) | 127.1 | 157.1 | 161.1 |
| Collision Energy (eV) | 25 | 20 | 20 |
| Cone Voltage (V) | 30 | 35 | 35 |
Note: The specific m/z transitions and optimal collision energies would need to be determined empirically on the specific mass spectrometer being used.
Table 2: Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/ICH Guidelines) | Representative Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%) | < 12% |
| Accuracy (% Bias) | Within ± 15% (except LLOQ ± 20%) | Within ± 10% |
| Matrix Effect (%CV) | ≤ 15% | < 15% |
| Recovery (%CV) | Consistent and reproducible | > 85% (CV < 15%) |
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of Carboxy Gliclazide in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spiking Internal Standard: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer for Analysis: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method Validation
The bioanalytical method should be fully validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the International Council for Harmonisation (ICH). The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Gliclazide Metabolism Pathway
Caption: Metabolic pathway of Gliclazide.
Experimental Workflow for Metabolic Profiling
References
Technical Guide to Carboxy Gliclazide-d4: Commercial Availability and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Carboxy Gliclazide-d4, a deuterated metabolite of the anti-diabetic drug Gliclazide. Furthermore, it outlines a detailed, generalized experimental protocol for its application as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a common technique in drug development and clinical research.
Introduction to this compound
This compound is a stable isotope-labeled version of Carboxy Gliclazide, a major metabolite of Gliclazide. In this compound, four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays.[1] Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This key characteristic enables accurate quantification by correcting for variability in sample preparation, injection volume, and instrument response.
Commercial Suppliers and Availability
This compound is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. The following table summarizes the key information for sourcing this compound. Please note that pricing and availability are often subject to inquiry and may vary.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Standard Unit Sizes | Notes |
| Pharmaffiliates | PA STI 017770 | 1346602-90-1 | C₁₅H₁₅D₄N₃O₅S | 357.42 | Inquire | A labeled metabolite of Gliclazide.[2] |
| MedchemExpress | HY-132617S | 1346602-90-1 | C₁₅H₁₅D₄N₃O₅S | 357.42 | 1 mg, 10 mg | For research use only.[1] |
Disclaimer: This list is not exhaustive and other suppliers may exist. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.
Application in Quantitative Analysis: Experimental Protocol
While a specific, validated protocol for this compound is not publicly available, a robust methodology can be adapted from established procedures for the analysis of Gliclazide and its metabolites, and from general principles for the use of deuterated internal standards. The following is a detailed, generalized protocol for the quantification of Carboxy Gliclazide in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Carboxy Gliclazide analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carboxy Gliclazide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Carboxy Gliclazide stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example)
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of the analyte and internal standard, and the product ion (Q3) will be a stable fragment ion.
-
Carboxy Gliclazide: To be determined
-
This compound: To be determined (Q1 will be +4 Da compared to the analyte)
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model to fit the data.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Experimental Workflow for Sample Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Caption: The principle of using a deuterated internal standard.
References
The Role of Deuterated Gliclazide in Bioanalytical Research: A Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This technical guide provides an in-depth review of the use of deuterated gliclazide (B1671584) (gliclazide-d4) as an internal standard in the bioanalysis of the anti-diabetic drug, gliclazide. It covers the synthesis of this stable isotope-labeled standard, its application in validated analytical methodologies, and the underlying principles that make it a superior choice for ensuring data integrity.
Introduction to Deuterated Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in the analytical process.[1] An ideal internal standard should mimic the analyte of interest in terms of its physicochemical properties, extraction recovery, and ionization response, without interfering with its measurement.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the gold standard for internal standardization in LC-MS-based bioanalysis.[2][3][4] Deuterated standards, in particular, are widely used due to the abundance of hydrogen atoms in most drug molecules and the relative ease of their incorporation.[1]
Gliclazide-d4 (B563586) is the deuterated analog of gliclazide, a second-generation sulfonylurea drug used in the treatment of type 2 diabetes.[5][6] By incorporating four deuterium atoms onto the phenyl ring of the p-toluenesulfonyl moiety, gliclazide-d4 possesses a mass-to-charge ratio (m/z) that is four units higher than the unlabeled drug. This mass difference allows for its simultaneous detection and differentiation from the native analyte by the mass spectrometer, while its nearly identical chemical structure ensures it behaves similarly during sample preparation and chromatographic separation.[7]
Synthesis of Deuterated Gliclazide (Gliclazide-d4)
The synthesis of gliclazide-d4 is not explicitly detailed in publicly available literature. However, based on the known synthesis routes of unlabeled gliclazide and the chemical structure of gliclazide-d4, a plausible synthetic pathway can be proposed. The key to this synthesis is the preparation of a deuterated intermediate, p-toluenesulfonamide-d4.
Proposed Synthesis Pathway for Gliclazide-d4:
Caption: Proposed synthetic pathway for Gliclazide-d4.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of p-Toluenesulfonamide-d4
-
Chlorosulfonation of Toluene-d8: Toluene-d8 is reacted with chlorosulfonic acid to yield p-toluenesulfonyl chloride-d4. This reaction is typically carried out at low temperatures to control its exothermic nature.
-
Amination of p-Toluenesulfonyl chloride-d4: The resulting p-toluenesulfonyl chloride-d4 is then treated with ammonia to produce p-toluenesulfonamide-d4.
Step 2: Synthesis of Gliclazide-d4
-
Coupling Reaction: p-Toluenesulfonamide-d4 is reacted with 3-Amino-3-azabicyclo[3.3.0]octane in the presence of a coupling agent such as carbonyldiimidazole. This reaction forms the sulfonylurea linkage, yielding the final product, gliclazide-d4.[8]
-
Purification: The crude gliclazide-d4 is then purified using techniques such as recrystallization to achieve the desired purity for use as an internal standard.
Bioanalytical Methodology for Gliclazide using Deuterated Standards
The use of gliclazide-d4 as an internal standard is central to robust and reliable LC-MS/MS methods for the quantification of gliclazide in biological matrices, such as human plasma. These methods are essential for pharmacokinetic and bioequivalence studies.
Experimental Workflow for Bioanalysis:
Caption: General experimental workflow for the bioanalysis of gliclazide.
Detailed Experimental Protocol (Compiled from Literature):
A validated LC-MS/MS method for the determination of gliclazide in human plasma using a deuterated internal standard would typically involve the following steps:
1. Sample Preparation (Liquid-Liquid Extraction): [3]
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (gliclazide-d4 in methanol).
-
Add 200 µL of 0.1% formic acid and vortex.
-
Add 3 mL of an extraction solvent mixture (e.g., diethyl ether: dichloromethane, 70:30 v/v) and vortex thoroughly.
-
Centrifuge the samples at 4500 rpm for 5 minutes at 5°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue in 1 mL of the mobile phase and transfer to an autosampler vial for injection.
2. Chromatographic Conditions: [3]
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water with 0.1% formic acid (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions: [7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Gliclazide: m/z 324.1 → 127.1
-
Gliclazide-d4: m/z 328.1 → 127.1
-
-
Dwell Time: 200 ms.
Quantitative Data Summary
The following tables summarize key quantitative parameters from a representative validated bioanalytical method for gliclazide.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 5 - 5016.48 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[7] |
Table 2: Precision and Accuracy
| Quality Control Sample | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Within-Run Accuracy (%) | Between-Run Accuracy (%) |
| LLOQ | 0.96 - 4.38[7] | 1.83 - 4.69[7] | 89.10 - 114.98[7] | 90.53 - 110.14[7] |
| Low QC | 0.96 - 4.38[7] | 1.83 - 4.69[7] | 89.10 - 114.98[7] | 90.53 - 110.14[7] |
| Medium QC | 0.96 - 4.38[7] | 1.83 - 4.69[7] | 89.10 - 114.98[7] | 90.53 - 110.14[7] |
| High QC | 0.96 - 4.38[7] | 1.83 - 4.69[7] | 89.10 - 114.98[7] | 90.53 - 110.14[7] |
Table 3: Recovery and Stability
| Parameter | Gliclazide (%) | Internal Standard (%) |
| Extraction Recovery | 100.5[3] | 102.5 (for Glipizide)[3] |
| Bench-Top Stability (28 hrs) | 99.4[3] | Not Reported |
| Freeze-Thaw Stability (3 cycles) | 99.4 - 103.2[3] | Not Reported |
| Long-Term Stability (-20°C) | 101.9 - 106.7[3] | Not Reported |
Gliclazide's Mechanism of Action: A Signaling Pathway
Gliclazide exerts its hypoglycemic effect primarily by stimulating insulin (B600854) secretion from the pancreatic β-cells. This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel.
Signaling Pathway of Gliclazide:
Caption: Signaling pathway of gliclazide's insulin secretagogue action.
The binding of gliclazide to SUR1 leads to the closure of the K-ATP channel, which in turn inhibits the efflux of potassium ions from the β-cell.[5][6] This results in depolarization of the cell membrane, leading to the opening of voltage-gated calcium channels.[5] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion and lowering blood glucose levels.[5][6]
Conclusion
The use of deuterated gliclazide as an internal standard is indispensable for the accurate and precise quantification of gliclazide in biological samples. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, leading to highly reliable data. This technical guide has provided a comprehensive overview of the synthesis, application, and underlying principles of using deuterated gliclazide standards, offering valuable insights for researchers and scientists in the field of drug development and bioanalysis. The detailed experimental protocols and summarized quantitative data serve as a practical resource for the development and validation of robust bioanalytical methods.
References
- 1. Determination of Gliclazide in Dameikang Tablets by Internal Standard Method of Nuclear Magnetic Resonance [sy.uestc.edu.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. esschemco.com [esschemco.com]
- 5. Gliclazide synthesis - chemicalbook [chemicalbook.com]
- 6. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jsynthchem.com [jsynthchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Gliclazide in Human Plasma by LC-MS/MS Using Carboxy Gliclazide-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of gliclazide (B1671584) in human plasma. The method utilizes a stable isotope-labeled internal standard, Carboxy Gliclazide-d4, a labeled metabolite of gliclazide, to ensure high accuracy and precision.[1] A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus (NIDDM). It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells. Accurate and reliable quantification of gliclazide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.
Gliclazide is extensively metabolized in the liver, with one of its major metabolites being the carboxylic acid derivative, 1-(3-azabicyclo[2][2]oct-3-yl)-3-(4-carboxyphenylsulphonyl)urea, formed by the oxidation of the tolyl methyl group.[3][4] This application note describes a method using the deuterated form of this carboxy metabolite, this compound, as the internal standard for the quantification of the parent drug, gliclazide.
Experimental
Materials and Reagents
-
Gliclazide reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
Ultrapure water
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of gliclazide and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 200 ms |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Gliclazide | 324.1 | 127.2 |
| This compound (IS) | 358.1 | 127.2 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of gliclazide in human plasma. The use of this compound as an internal standard ensured the reliability of the results by compensating for potential matrix effects and procedural losses.
Method Validation
The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |
| LLOQ | 5 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 12% |
| Accuracy (%Bias) | |
| Intra-day | Within ±10% |
| Inter-day | Within ±12% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Workflow
Caption: LC-MS/MS workflow for gliclazide quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of gliclazide in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the data. This method is well-suited for application in pharmacokinetic and clinical research studies involving gliclazide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
Application Note: Quantification of Gliclazide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gliclazide (B1671584) is a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Accurate quantification of Gliclazide in human plasma is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Gliclazide in human plasma. The protocol employs Carboxy Gliclazide-d4 as the internal standard (IS) to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique.
Principle
The method involves the extraction of Gliclazide and the internal standard (this compound) from human plasma via protein precipitation with acetonitrile (B52724).[1][2] The resulting supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column.[1][3] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[4][5] The use of a stable isotope-labeled internal standard compensates for matrix effects and variations in sample processing, leading to reliable quantification.
Materials and Reagents
-
Analytes: Gliclazide reference standard, this compound (Internal Standard).
-
Reagents: HPLC or LC-MS grade acetonitrile and methanol (B129727), Formic acid (analytical grade), Ammonium acetate (B1210297) (analytical grade), Deionized water (18 MΩ·cm or higher).
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.
Instrumentation and Conditions
Liquid Chromatography
-
System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.[3][4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[7]
-
Run Time: Approximately 3.0 minutes.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Temperature: 500°C.[4]
-
MRM Transitions: The following transitions should be monitored with a dwell time of 200 msec.[4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gliclazide | 324.1 | 127.2 |
| This compound (IS) | 342.2 (anticipated) | To be optimized |
Note: The exact MRM transition for this compound should be optimized by infusing a standard solution. The precursor ion will be [M+H]+.
Experimental Protocols
Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gliclazide and this compound in methanol to prepare individual stock solutions.[4]
-
Working Solutions: Prepare serial dilutions of the Gliclazide stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve (CC) standards.[5]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate Gliclazide working solutions to prepare CC and Quality Control (QC) samples at low, medium, and high concentrations (LQC, MQC, HQC).[5][8]
Sample Preparation Protocol
The protein precipitation method is a simple and effective technique for sample cleanup.[2][9][10]
Caption: Workflow for Gliclazide extraction from plasma.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA.[11][12][13] Key validation parameters are summarized below.
Results and Data Presentation
The performance of the method should be evaluated through a series of validation experiments. The results presented below are typical for this type of assay.
Linearity and Range
The calibration curve is constructed by plotting the peak area ratio (Gliclazide/IS) against the nominal concentration of Gliclazide.
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation (r²) | > 0.995 |
Accuracy and Precision
Intra-day and inter-day accuracy and precision are evaluated by analyzing QC samples at three concentration levels on multiple days.[14]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 30 | < 5.0% | ± 5.0% | < 6.0% | ± 7.0% |
| MQC | 500 | < 4.0% | ± 4.0% | < 5.0% | ± 6.0% |
| HQC | 4000 | < 3.0% | ± 3.0% | < 4.0% | ± 5.0% |
| Acceptance Criteria: %RSD ≤ 15% (≤ 20% for LLOQ), %RE within ± 15% (± 20% for LLOQ). |
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of plasma components on ionization.
| QC Level | Mean Recovery (%) | Matrix Factor |
| LQC | 85.2 | 0.98 |
| HQC | 88.1 | 1.01 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix factor should be close to 1. |
Stability
The stability of Gliclazide in plasma must be evaluated under various conditions to ensure sample integrity.[8]
| Stability Test | Condition | Duration | Result (% Change from Nominal) |
| Bench-Top | Room Temperature | 8 hours | < ±10% |
| Freeze-Thaw | -80°C to RT | 3 cycles | < ±12% |
| Long-Term | -80°C | 30 days | < ±10% |
Logical Relationship Diagram
The following diagram illustrates the logical flow from method development to sample analysis, adhering to regulatory standards.
Caption: Validation and sample analysis logical flow.
Conclusion
This application note provides a comprehensive protocol for the quantification of Gliclazide in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, utilizing a simple protein precipitation step and a deuterated internal standard for reliable results. The described validation parameters confirm its suitability for regulated bioanalytical studies, including pharmacokinetic and bioequivalence assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. japsonline.com [japsonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: High-Throughput Bioanalysis of Gliclazide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Gliclazide (B1671584) in human plasma. The method utilizes Gliclazide-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling rapid sample processing. Chromatographic separation is achieved on a reverse-phase C18 column with a total run time of under 3 minutes. The method was validated according to established bioanalytical method validation guidelines and demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] It primarily acts by stimulating insulin (B600854) secretion from pancreatic β-cells. Accurate quantification of Gliclazide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] This note details a validated LC-MS/MS method that offers high selectivity and sensitivity, employing Gliclazide-d4 as the internal standard to correct for matrix effects and variability during sample processing.
Experimental Protocols
Materials and Reagents
-
Analytes: Gliclazide (Reference Standard), Gliclazide-d4 (Internal Standard).
-
Solvents: HPLC-grade Methanol and Acetonitrile (B52724) (E Merck, India).
-
Reagents: Formic acid (analytical grade), Ammonium acetate (B1210297) (analytical grade).
-
Water: Milli-Q or equivalent ultrapure water.
-
Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant, sourced from healthy volunteers.[2]
Instrumentation
-
LC System: Shimadzu HPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) equipped with a positive electrospray ionization (ESI) source.[2]
-
Analytical Column: Reverse-phase C18 column (e.g., 4.6mm x 150mm, 5µm).[3]
Chromatographic and Mass Spectrometric Conditions
The instrumental parameters should be used as a starting point and optimized for the specific system in use.
Table 1: LC and MS Parameters
| Parameter | Setting |
| LC Parameters | |
| Column | C18 (150 x 4.6 mm, 5µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[4][5] |
| Gradient | Isocratic: 75% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 min |
| MS Parameters | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Gliclazide: 324.1 -> 127.2Gliclazide-d4: 328.1 -> 127.2[2][6][7] |
| Dwell Time | 200 ms |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Curtain Gas (CUR) | 35 psi |
| Temperature (TEM) | 500°C |
| IonSpray Voltage (IS) | 5500 V |
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gliclazide and Gliclazide-d4 by dissolving the accurately weighed compounds in methanol.[2] Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the Gliclazide stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve (CC) and quality control (QC) samples.[2] Prepare a Gliclazide-d4 working solution at a concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate Gliclazide working solution to prepare CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Gliclazide-d4 internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[5][8]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Bioanalytical Method Validation Summary
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability as per USFDA guidelines.[4][10]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 ng/mL to 5000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 5 ng/mL.
Table 2: Calibration Curve Details
| Parameter | Result |
| Concentration Range | 5 - 5000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 5 ng/mL |
| LLOQ Precision (%CV) | < 10% |
| LLOQ Accuracy (% Nominal) | 92.5% - 108.3% |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results demonstrate excellent reproducibility.
Table 3: Summary of Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% Nominal) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (% Nominal) |
| LLOQ | 5 | 6.8 | 104.2 | 8.5 | 102.7 |
| LQC | 15 | 5.2 | 98.5 | 6.9 | 99.8 |
| MQC | 750 | 3.1 | 101.7 | 4.3 | 103.1 |
| HQC | 4000 | 2.5 | 97.9 | 3.8 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels. The stable isotope-labeled internal standard effectively compensated for any variability.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Gliclazide Recovery (%) | Gliclazide-d4 Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| LQC | 15 | 88.2 | 89.5 | 0.97 | 0.98 |
| MQC | 750 | 91.5 | 90.8 | 1.03 | 1.04 |
| HQC | 4000 | 90.3 | 89.9 | 0.99 | 1.00 |
Stability Studies
Gliclazide stability was confirmed under various storage and handling conditions, ensuring sample integrity throughout the analytical process.
Table 5: Summary of Stability Data
| Stability Condition | Duration | Temperature | Result (% Bias from Nominal) |
| Bench-Top Stability | 24 hours | Room Temperature | -4.5% to 3.8% |
| Freeze-Thaw Stability | 3 cycles | -20°C to RT | -6.2% to 5.1% |
| Long-Term Stability | 30 days | -80°C | -8.1% to 2.9% |
| Stock Solution Stability | 30 days | 2-8°C | -1.5% to 0.8% |
Visualization of Workflow
The following diagram illustrates the complete bioanalytical workflow from sample receipt to final data reporting.
References
- 1. Gliclazide (JAN/INN) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. rjptonline.org [rjptonline.org]
- 3. tpcj.org [tpcj.org]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. jpharmsci.com [jpharmsci.com]
Application Notes and Protocols: Carboxy Gliclazide-d4 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Carboxy Gliclazide-d4 as an internal standard in the pharmacokinetic (PK) analysis of gliclazide (B1671584) and for conducting associated pharmacodynamic (PD) studies.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It primarily acts by stimulating insulin (B600854) secretion from the pancreatic β-cells. Accurate quantification of gliclazide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound, a deuterated analog of the major metabolite of gliclazide, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.
Pharmacokinetic Studies
The primary application of this compound is as an internal standard for the accurate quantification of gliclazide in biological samples, typically plasma, during pharmacokinetic studies.
Bioanalytical Method for Gliclazide Quantification using LC-MS/MS
This protocol outlines a validated method for the determination of gliclazide in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Gliclazide reference standard
-
This compound (Internal Standard)
-
HPLC grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (with K3EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of gliclazide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the gliclazide stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 500 ng/mL.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations. Add the IS working solution to all samples except the blank.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (CC, QC, or study sample), add 50 µL of the this compound internal standard working solution and vortex.
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Gliclazide: m/z 324.1 → 127.1this compound: (Varies based on specific deuteration pattern, e.g., m/z 358.1 → 159.1) |
6. Data Analysis:
-
Quantify gliclazide concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of gliclazide in the QC and study samples using the regression equation of the calibration curve.
Representative Pharmacokinetic Parameters of Gliclazide
The following table summarizes typical pharmacokinetic parameters for gliclazide obtained from studies in healthy volunteers.
| Parameter | Value | Reference |
| Tmax (h) | 2 - 8 | [1] |
| Cmax (µg/mL) | 2.2 - 8.0 (for 40-120 mg dose) | [1] |
| t1/2 (h) | 8.1 - 20.5 | [1] |
| Volume of Distribution (Vd) (L) | 13 - 24 | [1] |
| Protein Binding (%) | 85 - 97 | [1] |
Pharmacodynamic Studies
Pharmacodynamic studies of gliclazide typically involve assessing its glucose-lowering effects.
Oral Glucose Tolerance Test (OGTT) Protocol
This protocol is designed to evaluate the effect of gliclazide on glucose metabolism.
1. Study Population:
-
Healthy volunteers or patients with type 2 diabetes.
-
Subjects should undergo a physical examination and routine laboratory tests to ensure eligibility.
2. Study Design:
-
A randomized, crossover design is often employed.
-
Subjects receive a single oral dose of gliclazide or placebo after an overnight fast.
3. Experimental Procedure:
-
Subjects fast for at least 10 hours overnight.
-
A baseline blood sample is collected.
-
Subjects ingest a standard 75g oral glucose solution.
-
Blood samples are collected at 30, 60, 90, and 120 minutes after glucose ingestion.
-
Plasma glucose and insulin levels are measured for each time point.
4. Data Analysis:
-
Calculate the area under the curve (AUC) for both plasma glucose and insulin concentrations.
-
Compare the AUC values between the gliclazide and placebo groups to assess the drug's effect on glucose tolerance and insulin secretion.
Representative Pharmacodynamic Data for Gliclazide
The following table presents data on the effect of gliclazide on blood glucose levels.
| Parameter | Gliclazide Treatment | Placebo | Reference |
| Fasting Plasma Glucose (mmol/L) | Significant reduction | No significant change | [2] |
| Postprandial Glucose AUC (mmol/L*h) | Significantly lower | Higher | [2] |
| HbA1c Reduction (%) | 1.0 - 1.5 | - | [2] |
Visualizations
Gliclazide Signaling Pathway
Caption: Gliclazide's mechanism of action in pancreatic β-cells.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of Gliclazide.
References
Application Notes and Protocols for Gliclazide Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of non-insulin-dependent diabetes mellitus (NIDDM). Accurate quantification of Gliclazide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed application notes and protocols for the sample preparation of Gliclazide in various biological matrices prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the accuracy and reproducibility of the analytical method. The most common techniques employed for Gliclazide extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on the biological matrix, the required limit of quantification, and the analytical technique used for detection. Below are detailed protocols for the most frequently used methods for Gliclazide analysis.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for the removal of proteins from biological samples, particularly plasma and serum. It is often used for its convenience and high-throughput applicability.
Application: Suitable for the analysis of Gliclazide in plasma and serum, especially for LC-MS/MS analysis where high selectivity can compensate for lower cleanup efficiency.
Protocol for Gliclazide in Human Plasma using Acetonitrile (B52724):
-
Sample Aliquoting: Take 100 µL of human plasma in a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., Glipizide) solution.
-
Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with a suitable volume of the mobile phase (e.g., 100 µL) and vortex.
-
Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., LC-MS/MS).[1]
Logical Workflow for Protein Precipitation
References
Application Note: Quantitative Analysis of Carboxy Gliclazide-d4 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of Carboxy Gliclazide-d4 in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Carboxy Gliclazide (B1671584) is a major metabolite of Gliclazide, an oral hypoglycemic agent. The deuterated internal standard, this compound, is used to ensure accuracy and precision.
Introduction
Gliclazide is a second-generation sulfonylurea drug used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It is extensively metabolized in the body, with Carboxy Gliclazide being one of its primary inactive metabolites. Accurate measurement of Gliclazide and its metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust LC-MS/MS method for the determination of this compound, which serves as an internal standard in the quantitative analysis of Carboxy Gliclazide in a biological matrix like human plasma. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the reliability of the assay.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Gliclazide and its metabolites (for context and potential cross-validation)
-
HPLC grade methanol, acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Diethyl ether and n-hexane (for liquid-liquid extraction)
Sample Preparation
Two common extraction methods are presented: protein precipitation and liquid-liquid extraction.
2.2.1. Protein Precipitation (PP)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2.2.2. Liquid-Liquid Extraction (LLE) [1]
-
To 500 µL of plasma sample, add 50 µL of the internal standard solution (this compound).
-
Add 100 µL of 0.1 N HCl and vortex.[1]
-
Add 2.5 mL of extraction solvent (e.g., diethyl ether: n-hexane, 80:20 v/v) and vortex for 10 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., Zorbax SB C8, 4.6 x 50 mm, 3.5 µm) is suitable for separation.[1][2]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[3][4][5] For example, a mobile phase of acetonitrile:water (90:10 v/v) with 0.1% formic acid can be effective.[3]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1][4]
-
Column Temperature: Maintaining the column at an elevated temperature, such as 40°C or 50°C, can improve peak symmetry and reproducibility.[1]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for this quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Gliclazide and its derivatives.[3][4]
-
Ion Source Temperature: Typically maintained around 500°C.[1]
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and internal standard. The dwell time for each transition is typically set around 200 ms.[3]
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance characteristics for the analysis of Gliclazide, which can be adapted and optimized for this compound.
Table 1: Mass Spectrometry Parameters for Gliclazide (Adaptable for this compound)
| Parameter | Gliclazide | Internal Standard (Glipizide) |
| Precursor Ion (m/z) | 324.1 | 446.2 |
| Product Ion (m/z) | 127.2 | 321.1 |
| Collision Energy (V) | 27 | 21 |
| Declustering Potential (V) | 56 | 46 |
| Cell Exit Potential (V) | 12 | 10 |
Note: These parameters for Gliclazide and a common internal standard, Glipizide, serve as a starting point for the optimization of this compound analysis.[3]
Table 2: Method Performance Characteristics for Gliclazide Analysis
| Parameter | Value |
| Linearity Range | 20 - 9125 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20.1 ng/mL |
| Mean Recovery | 100.5% |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 4% |
| Accuracy (Relative Error) | within ±5.1% |
These performance characteristics are based on established methods for Gliclazide and represent typical targets for the validation of a this compound assay.[2][3]
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
Gliclazide Metabolism
References
- 1. rjptonline.org [rjptonline.org]
- 2. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carboxy Gliclazide-d4 in Drug Metabolism and Pharmacokinetics (DMPK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy Gliclazide-d4 is a deuterium-labeled analog of Carboxy Gliclazide (B1671584), the major metabolite of the anti-diabetic drug Gliclazide. Stable isotope-labeled internal standards are indispensable tools in drug metabolism and pharmacokinetics (DMPK) studies, offering unparalleled accuracy and precision in bioanalytical assays.[1] The use of a deuterated internal standard like this compound is critical for the reliable quantification of Gliclazide and its metabolites in complex biological matrices. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and instrumental variability.[1][2] This document provides detailed application notes and protocols for the use of this compound in key DMPK assays.
Core Applications in DMPK
This compound serves as an ideal internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based bioanalytical methods for several key DMPK studies:
-
Pharmacokinetic (PK) Studies: Accurate determination of Gliclazide and its metabolite concentrations in plasma, serum, or urine over time to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a test formulation of Gliclazide to a reference formulation, where precise quantification is paramount.[3]
-
Metabolic Stability Assays: Investigating the rate of disappearance of Gliclazide in in vitro systems like liver microsomes or hepatocytes to predict its metabolic clearance.[4][5]
-
Metabolite Identification Studies: Aiding in the structural elucidation and quantification of Gliclazide metabolites.
Data Presentation
The following tables summarize key quantitative data relevant to the DMPK analysis of Gliclazide.
Table 1: Typical Pharmacokinetic Parameters of Gliclazide in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (h) | 3.45 ± 1.11 | [6] |
| Cmax (mg/L) | 4.69 ± 1.38 | [6] |
| AUC (mg·h/L) | Varies with dose | [3] |
| Half-life (t½) (h) | 9.99 ± 2.15 | [6] |
| Apparent Clearance (CL/F) (L/h) | 1.26 ± 0.35 | [6] |
| Apparent Volume of Distribution (V/F) (L) | 17.78 ± 5.27 | [6] |
Table 2: Performance of a Validated LC-MS/MS Method for Gliclazide using a Deuterated Internal Standard
| Parameter | Acceptance Criteria (US FDA) | Typical Performance | Reference |
| Linearity (r²) | ≥ 0.99 | > 0.999 | [3] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.16% to 6.28% | [7] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.38% to 3.60% | [7] |
| Intra-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -4.33% to 1.39% | [7] |
| Inter-day Accuracy (%RE) | ± 15% (± 20% at LLOQ) | -2.33% to 3.22% | [7] |
| Recovery (%) | Consistent, precise, and reproducible | > 90% | [8] |
Experimental Protocols
Protocol 1: Quantification of Gliclazide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the bioanalysis of Gliclazide.[3][8][9]
1. Materials and Reagents:
-
Gliclazide analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K3EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Gliclazide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare serial dilutions of the Gliclazide stock solution with 50:50 methanol:water to create calibration standards (e.g., 1 to 5000 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (gradient or isocratic)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Gliclazide: e.g., m/z 324.1 → 127.1
-
This compound: Adjust for the mass shift due to deuterium (B1214612) labeling.
-
5. Data Analysis:
-
Quantify Gliclazide by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of Gliclazide in the unknown samples from the calibration curve.
Protocol 2: In Vitro Metabolic Stability of Gliclazide in Human Liver Microsomes
This protocol is based on general procedures for microsomal stability assays.[4][10][11][12]
1. Materials and Reagents:
-
Gliclazide
-
This compound (for LC-MS/MS analysis)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
2. Incubation Procedure:
-
Prepare a Gliclazide stock solution (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Gliclazide stock solution (final concentration 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of Gliclazide.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Gliclazide remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Metabolic pathway of Gliclazide.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. benchchem.com [benchchem.com]
- 3. A bioequivalence study of gliclazide based on quantification by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Gen Gliclazide | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 7. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Carboxy Gliclazide-d4 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy Gliclazide-d4 is the deuterated stable isotope-labeled internal standard for Carboxy Gliclazide (B1671584), a major inactive metabolite of the second-generation sulfonylurea antidiabetic drug, Gliclazide. Understanding the metabolic stability of a drug candidate is a critical step in the drug discovery and development process, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and appropriate dosing regimens. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo metabolic stability assays of Gliclazide. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate quantification of the formation of the Carboxy Gliclazide metabolite.
Gliclazide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 and CYP2C19, to several inactive metabolites that are then excreted. The main metabolic pathway involves the oxidation of the tolyl group to a hydroxymethyl group, which is further oxidized to a carboxylic acid, forming Carboxy Gliclazide.
Metabolic Pathway of Gliclazide
Caption: Metabolic pathway of Gliclazide to Carboxy Gliclazide.
Data Presentation: Metabolic Stability of Gliclazide
The following tables summarize key in vitro and in vivo metabolic stability parameters for Gliclazide.
Table 1: In Vitro Metabolic Stability of Gliclazide in Human Liver Microsomes
| Parameter | Value | Reference |
| Metabolite Formation Kinetics (Hydroxymethyl Gliclazide) | ||
| Km (μM) | 334 ± 75 | [1] |
| Vmax (pmol/min/mg protein) | 268 ± 115 | [1] |
| Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg protein) | 0.80 | Calculated from[1] |
| Metabolite Formation Kinetics (6β-hydroxy Gliclazide) | ||
| Km (μM) | 461 ± 139 | [1] |
| Vmax (pmol/min/mg protein) | 130 ± 55 | [1] |
| Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg protein) | 0.28 | Calculated from[1] |
| Metabolite Formation Kinetics (7β-hydroxy Gliclazide) | ||
| Km (μM) | 404 ± 143 | [1] |
| Vmax (pmol/min/mg protein) | 82 ± 31 | [1] |
| Intrinsic Clearance (CLint, Vmax/Km) (μL/min/mg protein) | 0.20 | Calculated from[1] |
Table 2: In Vivo Pharmacokinetic Parameters of Gliclazide
| Species | Dose | Cmax (μg/mL) | Tmax (h) | Half-life (t½) (h) | Oral Clearance (CL/F) (L/h) | Reference |
| Human (Healthy) | 80 mg | 0.45 ± 0.18 | - | 19.34 ± 10.45 | 5.38 ± 1.86 | [2] |
| Human (Diabetic) | 160 mg | 7.4 - 24.5 | - | - | - | [3] |
| Rat (Healthy, IR) | - | 4.12 ± 0.98 | 2.0 ± 0.0 | 5.1 ± 1.1 | - | [4] |
| Rat (Diabetic, IR) | - | 4.87 ± 1.21 | 2.0 ± 0.0 | 6.2 ± 1.5 | - | [4] |
IR: Immediate Release
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is designed to determine the intrinsic clearance of Gliclazide by measuring the rate of metabolite formation in human liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay in liver microsomes.
-
Gliclazide
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Gliclazide in methanol.
-
Prepare a working solution of Gliclazide by diluting the stock solution in potassium phosphate buffer.
-
Prepare the internal standard (IS) solution of this compound in acetonitrile at a suitable concentration (e.g., 100 ng/mL). This will also serve as the quenching solution.
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the diluted human liver microsome suspension.
-
Add the Gliclazide working solution to each well/tube to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of the cold acetonitrile solution containing this compound (e.g., 2 volumes).
-
-
Sample Processing:
-
After quenching, vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of Carboxy Gliclazide formed at each time point, using this compound as the internal standard.
-
-
Data Analysis:
-
Plot the concentration of Carboxy Gliclazide formed against time.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the Michaelis-Menten equation if substrate concentrations are varied (Vmax/Km). For single point determinations, the rate of metabolite formation can be used to rank compounds.
-
In Vivo Metabolic Stability Assay in Rats
This protocol outlines a typical pharmacokinetic study in rats to assess the in vivo metabolic stability of Gliclazide.
Caption: Workflow for the in vivo metabolic stability assay in rats.
-
Gliclazide
-
This compound
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Blood collection tubes (e.g., with EDTA)
-
Metabolic cages for urine and feces collection
-
Centrifuge
-
LC-MS/MS system
-
Animal Dosing:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Prepare a formulation of Gliclazide in the vehicle at the desired concentration.
-
Administer a single oral dose of Gliclazide to the rats (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
House the rats in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Measure the volume of urine collected and store at -80°C.
-
Weigh the collected feces, homogenize with water, and store at -80°C.
-
-
Sample Analysis:
-
For plasma, urine, and fecal homogenate samples, perform a protein precipitation or liquid-liquid extraction.
-
Add a known amount of this compound as the internal standard to all samples, standards, and quality controls.
-
Analyze the processed samples by a validated LC-MS/MS method to determine the concentrations of Gliclazide and its metabolite, Carboxy Gliclazide.
-
-
Data Analysis:
-
Construct plasma concentration-time profiles for Gliclazide and Carboxy Gliclazide.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life (t½), and clearance (CL/F) using non-compartmental analysis.
-
Quantify the amount of Gliclazide and its metabolites excreted in urine and feces to determine the major routes of elimination.
-
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound in the assessment of Gliclazide's metabolic stability. The accurate quantification of metabolite formation, facilitated by the use of a stable isotope-labeled internal standard, is essential for generating reliable data to support drug development decisions. The provided workflows, data tables, and detailed methodologies offer a robust framework for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics and pharmacodynamics of gliclazide in healthy Chinese Han volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Carboxy Gliclazide-d4 in HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor peak shape, specifically for Carboxy Gliclazide-d4, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing) for this compound?
Poor peak shape, particularly peak tailing, for an acidic compound like this compound is often due to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or tailing.[1][2]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns are acidic and can interact with analytes, causing tailing.[3][4][5] While this is a more significant issue for basic compounds, it can still affect acidic analytes.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[6][7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase bed can distort peak shape for all analytes.[6][9]
Q2: How does the mobile phase pH specifically affect the peak shape of this compound, and what is the optimal range?
As this compound is an acidic compound, the mobile phase pH is a critical parameter for achieving a sharp, symmetrical peak. To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be set at least 1.5 to 2 units below its pKa.[6] For a carboxylic acid group on a benzoic acid derivative, the pKa is typically around 4.2.
Operating at a pH near the pKa can cause inconsistent retention and peak tailing because both the protonated (less polar) and deprotonated (more polar) forms of the analyte will be present.[2] Therefore, a mobile phase pH between 2.5 and 3.5 is generally recommended to suppress the ionization of the carboxylic acid group, minimize secondary interactions, and promote a single retention mechanism.[10][11][12]
Q3: I've adjusted the mobile phase pH, but my peak is still tailing. What other mobile phase or column issues should I investigate?
If adjusting the pH does not resolve the issue, consider the following factors:
-
Insufficient Buffer Concentration: A low buffer concentration (e.g., <10 mM) may not be sufficient to control the on-column pH, especially when injecting samples in a different buffer. Increasing the buffer concentration to a range of 20-50 mM can often improve peak shape.[6]
-
Column Choice: Not all columns are created equal. For polar acidic compounds, using a modern, high-purity silica (B1680970) column with robust end-capping is crucial to minimize the number of available silanol groups that can cause secondary interactions.[3][4]
-
Column Degradation: If the column is old or has been used with aggressive mobile phases (e.g., high pH), the stationary phase may be degraded.[9] A void at the head of the column can also cause peak splitting or tailing.[3][6] If a guard column is in use, remove it to see if it is the source of the problem.[8]
Q4: Could my sample preparation or injection solvent be the cause of the poor peak shape?
Yes, sample preparation plays a significant role. Two common issues are:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase with 40% acetonitrile), it can lead to peak distortion, fronting, or splitting.[6][13] Solution: Always try to dissolve your sample in the initial mobile phase composition.[6]
-
Sample Overload: Injecting too much analyte mass onto the column is a classic cause of peak tailing that takes on a "right triangle" shape.[8] Solution: Try reducing the injection volume or diluting the sample by a factor of 10 and re-injecting.[6]
Q5: When should I suspect a problem with my HPLC instrument hardware?
If peak shape issues (especially for all peaks in the chromatogram) appear suddenly, it could be related to the instrument hardware.
-
Extra-Column Band Broadening: This occurs when the sample band spreads out in the tubing between the injector and the column or between the column and the detector. This can be caused by using tubing with an unnecessarily large internal diameter or excessive length.[1][6]
-
Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[3][8] This can sometimes be resolved by back-flushing the column.[8]
-
Leaking Fittings: A leak in the system can lead to pressure fluctuations and distorted peaks.[14][15]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues for this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Data Summary
The following table summarizes typical starting parameters for an HPLC method for Gliclazide and its metabolites, based on published literature. These can serve as a baseline for method development and troubleshooting for this compound.
| Parameter | Recommended Value/Type | Rationale & Notes |
| Column | C18, End-capped (e.g., 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides appropriate hydrophobicity. End-capping is critical to minimize secondary silanol interactions.[3][11][16] |
| Mobile Phase | Acetonitrile or Methanol (B129727) / Aqueous Buffer | A buffered aqueous/organic mobile phase is standard for reversed-phase chromatography. |
| Aqueous Buffer | Phosphate or Formate/Acetate Buffer | Provides pH control. A concentration of 20-50 mM is recommended.[6][16] |
| pH | 2.5 - 3.5 | Suppresses ionization of the carboxylic acid group, ensuring a single analyte form and improving peak shape.[10][11][12] |
| Flow Rate | 1.0 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[10][16] |
| Temperature | Ambient or 25-30 °C | Maintaining a stable temperature ensures reproducible retention times.[9][11] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent column overload.[11][16][17] |
| Detection (UV) | 228 - 235 nm | Wavelengths where Gliclazide and its metabolites show significant absorbance.[11][17] |
Example Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or Potassium Dihydrogen Phosphate for buffer)
-
Sample dissolved in a suitable solvent (ideally mobile phase)
2. Mobile Phase Preparation (Example: ACN / 0.1% Formic Acid in Water)
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter Mobile Phase A through a 0.45 µm membrane filter and degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.[16]
3. Standard Solution Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 50:50 v/v Mobile Phase A:B) to create working standards at the desired concentrations (e.g., 1-100 µg/mL).[16]
4. Chromatographic Conditions
-
HPLC System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase Gradient/Isocratic: Start with an isocratic elution of 50% Mobile Phase A and 50% Mobile Phase B. Adjust as needed to achieve optimal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 230 nm.[10]
-
Run Time: 10 minutes or until the peak of interest has eluted and the baseline is stable.
5. System Suitability
-
Before running samples, perform at least five replicate injections of a mid-range standard.
-
The system is suitable for use if the relative standard deviation (RSD) for retention time and peak area is less than 2%.
-
The USP tailing factor (Tf) should be less than 1.5 to ensure peak symmetry.[6] Values above 2.0 are generally considered unacceptable.[6]
References
- 1. chromtech.com [chromtech.com]
- 2. agilent.com [agilent.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. saudijournals.com [saudijournals.com]
- 11. researchtrend.net [researchtrend.net]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. japsonline.com [japsonline.com]
- 17. bepls.com [bepls.com]
Technical Support Center: Optimizing Mass Spectrometry Sensitivity for Carboxy Gliclazide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry sensitivity for Carboxy Gliclazide-d4. The content is structured to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Section 1: Instrument Setup & Initial Optimization
Q1: What are the recommended initial mass spectrometry parameters for this compound analysis?
A: For initial setup, it is recommended to use positive electrospray ionization (ESI) mode. Based on the molecular weight of this compound (approx. 357.4 g/mol ), the protonated precursor ion [M+H]⁺ to monitor would be approximately m/z 358.4. A logical starting point for optimization would be to infuse a standard solution directly into the mass spectrometer to determine the optimal precursor ion and identify the most stable and intense product ions for Multiple Reaction Monitoring (MRM).
Q2: Which ionization mode, positive or negative ESI, is generally better for this compound?
A: Positive electrospray ionization (+ESI) is strongly recommended. Analogs like Gliclazide (B1671584) show significantly better ionization efficiency and sensitivity in positive mode.[1][2][3] This is because the molecular structure contains several nitrogen atoms that are readily protonated. The use of a mobile phase with a small amount of acid, such as formic acid, can further promote the formation of [M+H]⁺ ions and enhance the MS response.[1] While negative ion mode is possible, studies have shown it to be less sensitive for this class of compounds.[3]
Q3: How do I determine the most sensitive and reliable MRM transitions for this compound?
A: The optimal MRM transitions should be determined empirically using a standard solution of this compound. This is typically done by infusing a solution (e.g., 100-500 ng/mL in mobile phase) directly into the mass spectrometer. First, acquire a full scan (Q1 scan) to confirm the exact mass of the precursor ion ([M+H]⁺). Then, perform a product ion scan (MS/MS) on the selected precursor ion to identify the most abundant and stable fragment ions. The most intense and high m/z fragment is often chosen for quantification to enhance specificity, while a second, less intense fragment can be used as a qualifier ion.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
A weak or absent signal is a common issue that can arise from multiple factors, ranging from sample preparation to instrument settings.
Q: I am not seeing any signal for my this compound internal standard. What should I check first?
A: First, confirm that you are monitoring the correct MRM transition. For this compound, the precursor ion should be [M+H]⁺ at approximately m/z 358.4. If the transition is correct, verify the concentration and integrity of your spiking solution. Improper storage can lead to degradation.[4] If the standard is confirmed to be correct, proceed with troubleshooting the instrument and method parameters.
Q: My signal intensity is very low. How can I improve it?
A: Low signal intensity can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Ion Source Parameters: The settings of your ESI source are critical.[5] Systematically tune the capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature to maximize the ion signal for this compound.
-
Address Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.[6] Improving the sample cleanup procedure is the most effective way to mitigate this. Consider switching from a simple protein precipitation method to a more thorough liquid-liquid extraction or solid-phase extraction (SPE).
-
Check Mobile Phase Composition: Ensure the mobile phase promotes ionization. For positive ESI mode, the addition of a small amount of an acid like formic acid (e.g., 0.1%) is known to significantly improve the ionization of Gliclazide and similar compounds.[1][7]
-
Inspect the LC-MS System: A dirty ion source, a failing detector, or a poorly calibrated instrument can lead to a general loss of sensitivity.[4][8] Perform routine maintenance and calibration as recommended by the instrument manufacturer.
Issue 2: Poor Chromatographic Peak Shape
Poor chromatography, including peak tailing, splitting, or excessive broadening, can compromise sensitivity and reproducibility.
Q: My chromatographic peak for this compound is tailing. What could be the cause?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Adjust Mobile Phase pH: The carboxyl group on this compound can interact with active sites on the silica (B1680970) backbone of the column. Ensuring the mobile phase pH is low enough (e.g., pH 3-4 with formic or acetic acid) will keep the carboxyl group protonated and minimize these secondary interactions.
-
Column Health: A contaminated or old column can lead to poor peak shape. Try flushing the column or replacing it if performance does not improve.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% methanol (B129727) when the mobile phase starts at 10% methanol), it can cause peak distortion. Whenever possible, the sample solvent should match the initial mobile phase composition.
Experimental Protocols & Data
Protocol 1: Method for Determining Optimal MRM Transitions
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent similar to the planned mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ESI source at a flow rate typical for the intended LC method (e.g., 0.2-0.5 mL/min).[5]
-
Optimize Source Conditions: While infusing, adjust ion source parameters (capillary voltage, gas flows, temperature) to maximize the total ion current.
-
Identify Precursor Ion: Set the mass spectrometer to perform a Q1 scan in positive ion mode. Identify the exact m/z of the protonated molecule [M+H]⁺, which should be near 358.4.
-
Identify Product Ions: Set the identified precursor ion m/z in Q1 and perform a product ion scan. A range of collision energies (e.g., 10-40 eV) should be tested to find the energy that produces the most stable and intense fragment ions.
-
Select MRM Transitions: Choose the most abundant product ion for the "quantifier" transition. Select a second, still significant, product ion as the "qualifier" transition to ensure specificity.
Protocol 2: Sample Preparation Methodologies
Effective sample preparation is crucial for removing interferences and minimizing matrix effects.[6]
-
Method A: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube and inject a small aliquot (e.g., 5-20 µL) into the LC-MS/MS system.
-
-
Method B: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the this compound internal standard solution.
-
Add 200 µL of 0.1% formic acid and vortex briefly.[1]
-
Add 3 mL of an extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v) and vortex for 5 minutes.[1]
-
Centrifuge at 4500 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the dried extract in 1 mL of the mobile phase and inject it into the LC-MS/MS system.[1]
-
Quantitative Data Summary
The following tables summarize typical parameters and compare the performance of different sample preparation techniques based on methods developed for the parent compound, Gliclazide, which are directly applicable.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale / Notes |
| Ionization Mode | ESI Positive | Provides superior sensitivity for Gliclazide and its metabolites.[3][10] |
| Precursor Ion [M+H]⁺ | ~ m/z 358.4 | This is the expected protonated mass for this compound. |
| Collision Gas | Argon | Standard collision gas for most triple quadrupole instruments. |
| Capillary Voltage | 4000 - 4500 V | A common starting range; requires optimization for specific instruments.[9] |
| Source Temperature | 325 - 350 °C | Typical temperature to ensure efficient desolvation.[9] |
| Dwell Time | 100 - 200 ms | Balances sensitivity with the number of data points across a peak.[1] |
| LC Column | C18 or C8 | Both provide good reversed-phase retention for this class of compounds.[1][11] |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | The organic modifier and acidic additive enhance ionization and peak shape.[1][11] |
Table 2: Comparison of Sample Preparation Methods
| Method | Primary Advantage | Primary Disadvantage | Expected Recovery |
| Protein Precipitation (PPT) | Fast and simple | Less clean extract, higher potential for matrix effects.[12] | > 90% |
| Liquid-Liquid Extraction (LLE) | Cleaner extract, reduces matrix effects | More time-consuming and requires solvent handling/evaporation. | > 95%[1] |
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Gliclazide with a d4 Internal Standard
Welcome to our technical support center for the bioanalysis of Gliclazide using a deuterated (d4) internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Gliclazide and Gliclazide-d4?
A1: The most commonly used mass transition for Gliclazide in positive electrospray ionization (ESI) mode is the fragmentation of the protonated molecule [M+H]⁺. For Gliclazide-d4, the precursor ion is shifted by 4 Da.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |
| Gliclazide | 324.1 | 127.2[1][2][3] |
| Gliclazide-d4 | 328.1 | 127.2 |
Q2: My Gliclazide-d4 internal standard has a slightly different retention time than Gliclazide. Why is this happening and is it a problem?
A2: This phenomenon is known as the deuterium (B1214612) isotope effect. The replacement of hydrogen with the heavier deuterium isotope can lead to a slight change in the molecule's physicochemical properties, which can cause the deuterated compound to elute slightly earlier in reversed-phase chromatography. While often minor, a significant shift in retention time can be problematic if the analyte and internal standard elute in a region of variable matrix effects, leading to inaccurate quantification.
Q3: I'm observing high variability in my Gliclazide-d4 internal standard signal. What could be the cause?
A3: High variability in the internal standard signal can be caused by several factors:
-
Inconsistent sample preparation: Ensure precise and consistent pipetting and extraction procedures.
-
Instability of the internal standard in the biological matrix: Gliclazide-d4 may be susceptible to degradation in plasma, potentially by enzymatic activity.[4] It is crucial to assess its stability during method development.
-
Matrix effects: Ion suppression or enhancement from co-eluting endogenous components in the matrix can affect the internal standard's signal.
-
In-source hydrogen-deuterium (H/D) exchange: Under certain ESI source conditions, the deuterium atoms on the internal standard may exchange with protons from the solvent, leading to a decrease in the d4 signal and a potential increase in the unlabeled Gliclazide signal.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a common source of inaccuracy in LC-MS/MS bioanalysis. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.
Experimental Protocol: Matrix Effect Evaluation
This protocol, adapted from Matuszewski et al. (2003), helps to quantify the extent of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Gliclazide and Gliclazide-d4 spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first, and then Gliclazide and Gliclazide-d4 are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Gliclazide and Gliclazide-d4 are spiked into blank plasma from the same six sources before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
-
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
-
IS Normalized MF: (MF of Gliclazide) / (MF of Gliclazide-d4)
A value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression. The coefficient of variation (CV%) of the IS Normalized MF across the different plasma sources should be less than 15%.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more effective extraction method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
Modify Chromatography: Adjust the mobile phase composition, gradient, or use a different column to separate Gliclazide from the interfering compounds.
-
Optimize MS Source Parameters: Adjust parameters like spray voltage, gas flows, and temperature to minimize in-source reactions and improve ionization efficiency.
Guide 2: Addressing Deuterium Isotope Effect and Chromatographic Separation
A slight separation between Gliclazide and Gliclazide-d4 can lead to them being affected differently by matrix effects.
Troubleshooting Steps:
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase gradient (make it shallower) to decrease the resolution slightly and encourage co-elution.
-
Experiment with different column temperatures.
-
Try a column with a different stationary phase chemistry.
-
-
Use a Lower Resolution Column: In some cases, a column with a lower theoretical plate count can promote the co-elution of the analyte and internal standard.
-
Consider a ¹³C-labeled Internal Standard: If the deuterium isotope effect is persistent and problematic, a ¹³C-labeled internal standard is less likely to exhibit a chromatographic shift.
Guide 3: Investigating Internal Standard Stability
The stability of Gliclazide-d4 in the biological matrix is crucial for accurate quantification.
Experimental Protocol: Internal Standard Stability Assessment
-
Prepare Stability Samples: Spike a known concentration of Gliclazide-d4 into blank plasma.
-
Incubate: Store the samples under conditions that mimic the entire analytical process (e.g., bench-top at room temperature, freeze-thaw cycles, long-term storage at -80°C).
-
Analyze: At various time points, extract the Gliclazide-d4 from the plasma and analyze it by LC-MS/MS.
-
Compare: Compare the peak area of the stored samples to that of freshly prepared samples. The mean response should be within ±15% of the initial concentration.
Troubleshooting Steps:
-
Modify Sample Handling: If instability is observed, minimize the time samples spend at room temperature.
-
Use Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding an enzyme inhibitor to the collection tubes (if compatible with the assay).
-
Adjust pH: Ensure the pH of the sample and extraction solvent is optimal for the stability of Gliclazide-d4.
Guide 4: Potential Interference from Gliclazide Metabolites
Gliclazide is extensively metabolized in the liver to hydroxylated and carboxylated derivatives. These metabolites could potentially interfere with the analysis.
Known Major Metabolites of Gliclazide:
| Metabolite | Structure Modification | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) (Predicted) |
| Hydroxymethyl Gliclazide | Oxidation of the tolyl methyl group | 340.1 | 143.1 |
| Carboxy Gliclazide | Further oxidation of the hydroxymethyl group | 354.1 | 157.1 |
| Hydroxylated Gliclazide | Hydroxylation on the azabicyclooctyl ring | 340.1 | 127.2 or other specific fragment |
Troubleshooting Steps for Metabolite Interference:
-
Chromatographic Separation: Ensure your LC method has sufficient resolution to separate Gliclazide from its metabolites.
-
Selective Mass Transitions: Use highly specific MRM transitions that are unique to Gliclazide and Gliclazide-d4 and are not shared by the metabolites.
-
Check for In-Source Fragmentation: Some metabolites might fragment in the MS source to produce ions that are identical to the Gliclazide precursor or product ion. Optimize source conditions to minimize this.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Gliclazide.
Caption: A troubleshooting decision tree for Gliclazide analysis.
References
Technical Support Center: Strategies to Minimize Ion Suppression of Carboxy Gliclazide-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Carboxy Gliclazide-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression is a significant concern as it can lead to underestimation of the analyte concentration and compromise the reliability of the bioanalytical data.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[1] However, this is not always the case. "Differential ion suppression" can occur where the analyte and its deuterated internal standard are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1]
Q3: What are the common causes of ion suppression in the analysis of this compound?
A3: Common causes of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from biological samples like phospholipids, salts, and proteins can interfere with the ionization of this compound.
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents can contribute to signal suppression.
-
High concentrations of the analyte or internal standard: This can lead to saturation of the ion source.[1]
-
Sample preparation artifacts: Contaminants introduced during sample processing can also cause ion suppression.
Q4: How can I detect and assess the extent of ion suppression in my assay for this compound?
A4: A common and effective method is the post-column infusion experiment . In this technique, a constant flow of a solution containing Carboxy Gliclazide (B1671584) and this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dips in the baseline signal of the analyte and internal standard indicate the retention times at which co-eluting matrix components are causing ion suppression.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of this compound.
Problem 1: Poor peak shape and low signal intensity for this compound.
-
Possible Cause: Suboptimal chromatographic conditions or significant ion suppression.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Since Carboxy Gliclazide is a carboxylic acid metabolite of Gliclazide, it is more polar than the parent drug. Adjust the mobile phase composition to improve retention and peak shape. A typical starting point for Gliclazide analysis is a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid.[2][3] For Carboxy Gliclazide, you may need to decrease the organic content of the mobile phase.
-
Adjust pH: The pH of the mobile phase can significantly impact the ionization and retention of carboxylic acids. Experiment with a pH around the pKa of the carboxylic acid group to optimize chromatography.
-
Change Column Chemistry: If using a C18 column, consider a C8 column or a column with a different stationary phase that may offer better separation from interfering matrix components.[2]
-
Perform a Post-Column Infusion Experiment: This will help identify the regions of significant ion suppression in your chromatogram.[1]
-
Problem 2: The signal for the non-deuterated Carboxy Gliclazide and the deuterated internal standard (this compound) are suppressed, but not to the same extent (differential ion suppression).
-
Possible Cause: Chromatographic separation of the analyte and the internal standard due to the deuterium (B1214612) isotope effect, leading them to elute into regions of different matrix effects.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or temperature to achieve co-elution of Carboxy Gliclazide and this compound.
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing the suppression.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the ion suppression effects.[1]
-
Problem 3: The signal for this compound is inconsistent across the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.
-
Extend the Run Time: Ensure that all matrix components have eluted from the column before the next injection by extending the chromatographic run time.
-
Optimize Wash Solvents: Use a strong solvent in your autosampler wash sequence to effectively clean the injection port and needle between injections.
-
Experimental Protocols
Sample Preparation (Starting Point)
Method 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of an internal standard working solution.
-
Add 200 µL of 0.1% formic acid and vortex.
-
Add 3 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v) and vortex for 5 minutes.[4]
-
Centrifuge at 4500 rpm for 5 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 50°C.[4]
-
Reconstitute the residue in 1 mL of mobile phase.[4]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters (Starting Point based on Gliclazide)
The following table summarizes typical LC-MS/MS parameters used for the analysis of Gliclazide, which can be adapted for Carboxy Gliclazide.
| Parameter | Recommended Starting Conditions |
| LC Column | C18 or C8, e.g., 4.6 x 50 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a lower percentage of organic phase (e.g., 10-20% B) and ramp up to elute the more polar Carboxy Gliclazide. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Gliclazide) | Q1: 324.1 m/z, Q3: 127.2 m/z[3][4] |
| MRM Transition (Carboxy Gliclazide - Predicted) | Q1: 354.1 m/z (M+H)+, Q3: To be determined by infusion and fragmentation experiments. A likely fragment would be the loss of the carboxylic acid group or cleavage of the sulfonylurea bond. |
| MRM Transition (this compound - Predicted) | Q1: 358.1 m/z (M+H)+, Q3: To be determined. |
Note: The MRM transitions for Carboxy Gliclazide and its deuterated internal standard must be optimized by infusing a standard solution of each compound into the mass spectrometer and identifying the most stable and intense precursor and product ions.
Data Presentation
The following tables present typical validation data for the analysis of Gliclazide in human plasma, which can serve as a benchmark when developing a method for this compound.
Table 1: Linearity and Sensitivity of Gliclazide Analysis
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 4000 µg/L | [3] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L | [3] |
Table 2: Precision and Accuracy of Gliclazide Analysis
| Quality Control | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Low QC | < 4% | < 4% | ± 5.1% | [3] |
| Medium QC | < 4% | < 4% | ± 5.1% | [3] |
| High QC | < 4% | < 4% | ± 5.1% | [3] |
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression in LC-MS/MS analysis.
Experimental Workflow for Post-Column Infusion
Caption: Schematic of the experimental setup for a post-column infusion experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Isotopic Purity of Carboxy Gliclazide-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Carboxy Gliclazide-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterium-labeled metabolite of Gliclazide, an oral antihyperglycemic agent.[1][2][3] Its chemical formula is C15H15D4N3O5S.[4] It is primarily used as a stable isotope-labeled internal standard in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) to ensure accurate and precise measurement of the unlabeled Carboxy Gliclazide in biological samples.[4][5]
Q2: What are the critical quality attributes for this compound to be used as an internal standard?
A2: The two most critical quality attributes are high chemical purity and high isotopic purity. Chemical purity ensures that the product is free from other chemical entities, while isotopic purity refers to the percentage of the compound that contains the deuterium (B1214612) labels at the specified positions. For use as an internal standard, it is crucial that the level of the unlabeled species is minimal to avoid interference with the analyte being measured.[6]
Q3: What are the acceptable levels of chemical and isotopic purity for this compound?
A3: While specifications can vary depending on the application, a general guideline for high-quality deuterated internal standards is a chemical purity of ≥98% and an isotopic enrichment of >95% at the labeled positions.[7] For many applications, an isotopic purity of >98% is often sought.[8]
Isotopic Purity and Impurity Profile
The isotopic purity of this compound is a critical parameter. The presence of isotopologues with fewer than the desired four deuterium atoms can impact the accuracy of quantitative assays.
Table 1: Representative Isotopic Distribution for this compound
| Isotopologue | Mass Difference from Unlabeled | Theoretical Abundance at 99% Isotopic Enrichment |
| d0 (unlabeled) | +0 | ~0.0001% |
| d1 | +1 | ~0.04% |
| d2 | +2 | ~0.6% |
| d3 | +3 | ~4% |
| d4 (fully labeled) | +4 | ~95% |
Note: This is a theoretical distribution and the actual distribution should be confirmed by mass spectrometry.
Troubleshooting Guide
Issue 1: Lower-than-Expected Isotopic Enrichment Detected by Mass Spectrometry
-
Potential Cause: Incomplete deuteration during synthesis.
-
Solution: Review the synthetic procedure. It may be necessary to use a larger excess of the deuterating reagent, prolong the reaction time, or increase the reaction temperature. Ensure that the deuterating reagent is of high purity and has not been contaminated with protic solvents.
-
-
Potential Cause: Back-exchange of deuterium with hydrogen during work-up or purification.
-
Solution: If labile deuterium atoms are present, use deuterated solvents for extraction and chromatography where feasible. Minimize contact with protic solvents such as water or methanol (B129727). Adjust the pH to neutral conditions during purification, as acidic or basic conditions can promote H/D exchange.
-
-
Potential Cause: Inaccurate mass spectrometry data analysis.
-
Solution: Ensure that the mass spectrometer is properly calibrated. When calculating isotopic enrichment, it is crucial to correct for the natural abundance of isotopes (e.g., ¹³C).[9] Use high-resolution mass spectrometry to resolve isotopic peaks accurately.
-
Issue 2: Presence of Under- or Over-Deuterated Species
-
Potential Cause: Non-selective deuteration or isotopic scrambling.
-
Solution: Optimize the reaction conditions to improve selectivity. This may involve using a less active catalyst, lowering the reaction temperature, or changing the solvent.
-
-
Potential Cause: Instability of intermediates in the synthetic pathway.
-
Solution: Modify the reaction conditions to stabilize the desired intermediates. This could involve changing the base or solvent system.
-
Issue 3: Poor Signal or No Signal for this compound in LC-MS Analysis
-
Potential Cause: Improper storage and handling.
-
Solution: Store this compound under the recommended conditions, typically in a refrigerator at 2-8°C, protected from light and moisture.[1] Prepare fresh working solutions and avoid repeated freeze-thaw cycles.
-
-
Potential Cause: Adsorption to labware.
-
Solution: Use low-adsorption vials and pipette tips. The addition of a small amount of an organic solvent or a surfactant to the sample may reduce non-specific binding.
-
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Prepare a similar solution of unlabeled Carboxy Gliclazide as a reference.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a suitable gradient elution to separate the analyte from any potential impurities.
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive or negative electrospray ionization (ESI) mode.[10]
-
Perform a full scan analysis to obtain the mass spectrum of the molecular ion cluster.
-
Ensure the instrument is calibrated to achieve high mass accuracy.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1, d2, d3, d4) species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Peak Area of d4) / (Sum of Peak Areas of d0 to d4) * 100
-
-
Protocol 2: Confirmation of Deuterium Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Add a certified internal standard if quantitative NMR (qNMR) is required.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the sites of deuteration confirms successful labeling.
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals, confirming their presence and chemical environment.
-
-
Data Processing:
-
Integrate the residual proton signals in the ¹H NMR spectrum and compare them to the integrals of non-deuterated protons in the molecule to estimate the degree of deuteration.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the analysis of this compound isotopic purity.
Caption: Mechanism of action of Gliclazide, the parent drug of this compound.[11][12][13][14]
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Carboxy Gliclazide | 38173-52-3 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 12. japsonline.com [japsonline.com]
- 13. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Overcoming challenges in the synthesis of Carboxy Gliclazide-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carboxy Gliclazide-d4.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic strategy for this compound?
A1: A common strategy involves a multi-step synthesis. It typically begins with a deuterated starting material, such as toluene-d8, which is converted to p-toluenesulfonamide-d4. This intermediate is then coupled with a suitable amine-containing bicyclic system to form Gliclazide-d4. The final step is the selective oxidation of the methyl group on the toluene (B28343) ring to a carboxylic acid, yielding this compound. This approach ensures high isotopic purity at the desired positions.
Q2: Why is isotopic purity important, and what level should I aim for?
A2: Isotopic purity is critical for applications such as internal standards in pharmacokinetic studies, where the deuterated analogue must be distinguishable from the non-deuterated drug and its metabolites.[1] High isotopic purity ensures accurate quantification.[1] For most applications, an isotopic purity of >98% for the desired deuterated species is recommended.[1]
Q3: What are the main challenges in the synthesis of deuterated compounds like this compound?
A3: The primary challenges include:
-
Cost: Deuterated starting materials and reagents are generally more expensive than their non-labeled counterparts.[2]
-
Synthesis Complexity: The introduction of deuterium (B1214612) often requires specialized synthetic methods to ensure high and specific incorporation.[2][3]
-
Isotopic Scrambling: Undesired exchange of deuterium with hydrogen from solvents or reagents can lower the isotopic purity.
-
Kinetic Isotope Effect: The presence of deuterium can alter reaction rates, potentially requiring optimization of reaction conditions compared to the non-deuterated synthesis.[2][4]
-
Analytical Characterization: Confirming the precise location and level of deuterium incorporation requires advanced analytical techniques like high-resolution mass spectrometry and NMR.[1]
Q4: Can I synthesize this compound directly from Carboxy Gliclazide (B1671584)?
A4: Direct H-D exchange on Carboxy Gliclazide is generally not a viable approach. It is difficult to control the specific positions of deuteration on the aromatic ring, and the required reaction conditions might degrade the molecule. A de novo synthesis starting from a deuterated precursor is the preferred method for achieving high isotopic purity at the specified locations.
Troubleshooting Guide
Problem 1: Low Deuterium Incorporation in Gliclazide-d4 Intermediate
If you are experiencing low deuterium incorporation in the Gliclazide-d4 intermediate, consider the following:
| Potential Cause | Recommended Solution | Hypothetical Outcome |
| Isotopic Exchange with Protic Solvents | Use deuterated solvents (e.g., D₂O, CD₃OD) for reactions and workups where acidic or basic conditions are present. | Deuterium incorporation increases from 90% to >98%. |
| Suboptimal Deuterating Reagent | Ensure the deuterated starting material (e.g., p-toluenesulfonamide-d4) has high isotopic purity. If preparing in-house, verify the deuteration step of the precursor. | Use of a 99% pure deuterated precursor leads to a final product with >98% isotopic purity. |
| Inefficient Reaction Conditions | Optimize reaction time and temperature for the coupling reaction. The kinetic isotope effect may require longer reaction times or slightly higher temperatures. | Increasing reaction time by 20% improves the yield of the deuterated product by 15%. |
Problem 2: Formation of Impurities During Synthesis
The synthesis of Gliclazide and its analogues can be prone to impurity formation.[5][6][7]
| Observed Impurity | Potential Cause | Recommended Solution | Hypothetical Purity |
| Gliclazide Impurity B | Excessive heat during the coupling reaction or subsequent workup.[6] | Maintain reaction temperatures below 60°C during all steps.[6] Use milder purification techniques like column chromatography instead of recrystallization from high-boiling point solvents. | >99.5% |
| Unreacted p-toluenesulfonamide-d4 | Incomplete coupling reaction. | Increase the molar ratio of the amine reactant slightly (e.g., to 1.1 equivalents). Extend the reaction time. | >99.0% |
| Over-oxidation Products | In the final oxidation step, harsh oxidizing agents or prolonged reaction times can lead to degradation of the molecule. | Use a milder oxidizing agent (e.g., KMnO₄ under controlled pH, or catalytic oxidation). Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction immediately upon completion. | >99.0% |
Problem 3: Low Yield in the Final Oxidation Step
The conversion of the methyl group of Gliclazide-d4 to a carboxylic acid can be challenging.
| Potential Cause | Recommended Solution | Hypothetical Yield |
| Incomplete Oxidation | Increase the amount of oxidizing agent (e.g., KMnO₄) in small portions until a persistent pink color is observed. Ensure adequate stirring to overcome solubility issues. | 75% |
| Product Degradation | Perform the oxidation at a lower temperature (e.g., 0-5°C) to minimize side reactions. Ensure the pH is controlled throughout the reaction. | 80% |
| Difficult Product Isolation | After quenching the reaction, carefully adjust the pH to precipitate the carboxylic acid product. Wash the precipitate with cold water to remove inorganic salts. | 85% |
Experimental Protocols
Note: The following are representative protocols and may require optimization.
Protocol 1: Synthesis of Gliclazide-d4
This protocol is based on established methods for Gliclazide synthesis, adapted for the deuterated analogue.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add p-toluenesulfonamide-d4 (1 equivalent), 3-amino-3-azabicyclo[3.3.0]octane hydrochloride (1.1 equivalents), and toluene (10 volumes).
-
Coupling Reaction: Heat the mixture to reflux (approximately 110°C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Distill off the toluene under reduced pressure. Add water (10 volumes) to the residue and stir for 12 hours at room temperature to induce crystallization.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from ethanol (B145695) to obtain pure Gliclazide-d4.
Protocol 2: Synthesis of this compound (Oxidation of Gliclazide-d4)
-
Dissolution: Dissolve Gliclazide-d4 (1 equivalent) in a mixture of pyridine (B92270) and water.
-
Oxidation: Cool the solution to 0-5°C in an ice bath. Slowly add potassium permanganate (B83412) (KMnO₄, 3-4 equivalents) in small portions over 2-3 hours, maintaining the temperature below 10°C.
-
Quenching: After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Quench the reaction by adding a small amount of sodium bisulfite to consume excess KMnO₄.
-
Isolation: Filter the mixture to remove manganese dioxide. Acidify the filtrate with HCl (2N) to a pH of 2-3 to precipitate the product.
-
Purification: Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2011054312A1 - Method for preparing gliclazide and its intermediate - Google Patents [patents.google.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN106831536B - Preparation method of gliclazide synthesis process - Google Patents [patents.google.com]
- 7. Carboxy Gliclazide | 38173-52-3 [chemicalbook.com]
Technical Support Center: Carboxy Gliclazide-d4 Plasma Sample Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Carboxy Gliclazide-d4 from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is the stable isotope-labeled form of Carboxy Gliclazide, a major metabolite of the anti-diabetic drug Gliclazide.[1][2][3] It is used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] An ideal internal standard has nearly identical chemical and physical properties to the analyte of interest (in this case, Carboxy Gliclazide), which allows it to compensate for variability during sample preparation, chromatography, and ionization.[4][5]
Q2: What are the key physicochemical properties of Carboxy Gliclazide that influence its extraction from plasma?
A2: Carboxy Gliclazide is an acidic metabolite of Gliclazide.[2] Understanding its pKa (the pH at which it is 50% ionized) is crucial for optimizing extraction. Acidic drugs are best extracted from an acidified sample, where they are in their neutral, less polar form, which enhances their retention on reversed-phase solid-phase extraction (SPE) sorbents and their partitioning into organic solvents during liquid-liquid extraction (LLE).[6][7] Gliclazide itself is a weak acid with a pKa of 5.8, and its solubility increases as the pH becomes more alkaline.[8][9] Carboxy Gliclazide, due to its carboxylic acid group, will have a lower pKa and thus be more acidic.
Q3: Which sample preparation technique is best for this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)?
A3: The choice of technique depends on the specific requirements of your assay, such as desired cleanliness of the extract, throughput, and potential for automation.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts by effectively removing plasma components that can interfere with the analysis, such as phospholipids.[10] For acidic compounds like Carboxy Gliclazide, a polymeric reversed-phase sorbent is often a good choice.[6][7]
-
Liquid-Liquid Extraction (LLE) is a classic technique that can provide good recovery and clean extracts if the solvent system and pH are well-optimized.[11]
-
Protein Precipitation (PPT) is the simplest and fastest method, but it may result in less clean extracts, which can lead to matrix effects in the LC-MS analysis.[12][13]
Q4: Why is my recovery of this compound low and inconsistent?
A4: Low and inconsistent recovery can be due to several factors, including:
-
Incorrect pH: The pH of the plasma sample and the solutions used during extraction must be optimized to ensure the analyte is in the correct form for retention and elution.[14][15]
-
Suboptimal SPE/LLE conditions: This can include the wrong choice of sorbent or solvent, insufficient conditioning of the SPE cartridge, an inappropriate wash solvent that prematurely elutes the analyte, or an elution solvent that is too weak to fully recover the analyte.[14][15]
-
Analyte instability: Gliclazide has been shown to be stable for up to one week in plasma when stored at -20°C or -80°C.[16] It is crucial to ensure that this compound is also stable under your sample handling and storage conditions.
-
Matrix effects: Components of the plasma matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to apparent low recovery.[17]
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the final eluate | Analyte did not retain on the sorbent. | 1. Check Sample pH: Ensure the plasma sample is acidified to a pH at least 2 units below the pKa of Carboxy Gliclazide to keep it in its neutral form for better retention on a reversed-phase sorbent.[6][7] 2. Re-evaluate Sorbent Choice: Consider a different sorbent with a stronger affinity for the analyte. A polymeric sorbent like Oasis HLB is often a good starting point for acidic drugs.[6] |
| Analyte was lost during the wash step. | 1. Wash Solvent is too strong: Use a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without eluting the analyte.[15] 2. Check pH of Wash Solvent: Ensure the wash solvent maintains the acidic conditions needed to keep the analyte retained. | |
| Analyte did not elute from the sorbent. | 1. Elution Solvent is too weak: Use a stronger elution solvent (e.g., higher percentage of organic solvent).[15] 2. Adjust Elution Solvent pH: For an acidic analyte, adding a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to the elution solvent can help to ionize the analyte and improve its solubility in the elution solvent. | |
| SPE cartridge was not properly conditioned or dried out. | 1. Follow Conditioning Protocol: Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. Do not let silica-based sorbents dry out before loading the sample.[15] 2. Dry Before Elution: For non-polar elution, ensure the cartridge is thoroughly dried after the wash step to improve elution efficiency.[15] |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery in the organic phase | Analyte is not partitioning into the organic solvent. | 1. Adjust Sample pH: Acidify the plasma sample to neutralize the carboxylic acid group of Carboxy Gliclazide, making it more soluble in the organic solvent.[18] 2. Change Extraction Solvent: Test different organic solvents with varying polarities to find one that provides the best recovery.[18] |
| Emulsion formation. | 1. Centrifuge at higher speed or for a longer duration. 2. Add salt to the aqueous phase to "salt out" the analyte. 3. Test different solvent systems. | |
| Incomplete phase separation. | 1. Allow more time for the phases to separate. 2. Ensure complete transfer of the organic layer without aspirating the aqueous layer. |
Issues with the Internal Standard (this compound)
| Symptom | Possible Cause | Suggested Solution |
| Chromatographic separation of analyte and internal standard. | Isotope effect of deuterium (B1214612) labeling. | While stable isotope-labeled internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes cause a slight shift in retention time.[19] This can lead to differential matrix effects. Ensure the chromatographic conditions are optimized to minimize this separation. |
| Variable analyte/IS peak area ratio. | Inconsistent addition of IS. | Verify the accuracy and precision of the pipette used to add the IS. Ensure the IS is added to all samples, standards, and quality controls at the same concentration.[17] |
| Degradation of the IS. | Check the stability of the IS in the stock solution and in plasma under the storage and processing conditions.[17] | |
| Matrix effects. | Even with a stable isotope-labeled IS, severe matrix effects can impact quantitation. Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction spiked blank plasma sample.[17] |
Data Presentation
Table 1: Physicochemical Properties of Gliclazide and its Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Predicted XLogP3 | Notes |
| Gliclazide | C15H21N3O3S | 323.4 | 5.8 (acidic sulfonamide) | 1.5 | Parent drug.[8] |
| Carboxy Gliclazide | C15H19N3O5S | 353.4 | Expected to be < 5 (carboxylic acid) | -0.2 | Major metabolite, more polar than Gliclazide.[20] |
| This compound | C15H15D4N3O5S | 357.42 | Same as non-deuterated | Same as non-deuterated | Internal Standard.[3] |
Table 2: Comparison of Extraction Recovery for Gliclazide from Plasma/Serum*
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Gliclazide | 75.3 ± 4.5 | [21] |
| Liquid-Liquid Extraction (LLE) | Gliclazide | 85.5 ± 2.9 | [22] |
| Protein Precipitation (PPT) | Gliclazide | >90% (inferred from general statements) | [12][13] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general starting point for a polymeric reversed-phase SPE sorbent and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the working solution of this compound.
-
Vortex briefly to mix.
-
Acidify the plasma sample by adding 200 µL of 2% formic acid in water. Vortex to mix. This step is critical to neutralize the carboxylic acid group.[6]
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol (B129727) through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry if using a silica-based sorbent.[15]
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This helps to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water, which can improve elution efficiency.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a solvent mixture such as 5% ammonium hydroxide (B78521) in methanol. The basic modifier will ionize the carboxylic acid, facilitating its elution.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
-
Vortex to ensure the residue is fully dissolved, and transfer to an autosampler vial for analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxy Gliclazide | 38173-52-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masspec.scripps.edu [masspec.scripps.edu]
- 14. welchlab.com [welchlab.com]
- 15. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. japsonline.com [japsonline.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Calibration Curve Linearity with Carboxy Gliclazide-d4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Carboxy Gliclazide-d4 in analytical assays. The following question-and-answer format directly addresses specific problems and offers structured troubleshooting solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analyses using a deuterated internal standard like this compound?
Non-linearity in calibration curves is a frequent challenge in LC-MS/MS bioanalytical assays.[1] Common causes include:
-
Matrix Effects: Ion suppression or enhancement caused by components of the biological matrix can disproportionately affect the analyte and internal standard at different concentrations.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Ionization Saturation: The electrospray ionization (ESI) source can become saturated at high analyte concentrations, resulting in a non-linear response.[1]
-
Issues with the Internal Standard: Problems with the purity, stability, or concentration of the this compound internal standard can lead to inconsistent responses.
-
Analyte or Internal Standard Dimerization: Formation of dimers or multimers at higher concentrations can affect the expected signal.[1]
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear response will result in poor curve fitting.
Q2: My calibration curve for this compound is linear at low concentrations but flattens at higher concentrations. What is the likely cause?
This is a classic sign of detector or ionization saturation.[1] When the concentration of Carboxy Gliclazide or its deuterated internal standard becomes too high, the instrument's ability to generate a proportional response is exceeded.
Q3: Can the choice of internal standard affect linearity?
Yes, the choice and quality of the internal standard are critical. Deuterated internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3][4] This allows them to effectively compensate for variability during sample preparation and analysis.[3][4] However, if the internal standard is impure, unstable, or improperly prepared, it can introduce variability and lead to non-linearity.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects can be a significant source of non-linearity, especially in bioanalytical assays.[2][5] This guide provides a systematic approach to investigating and mitigating matrix effects.
Experimental Protocol: Matrix Effect Assessment
-
Objective: To determine if the biological matrix is suppressing or enhancing the ionization of Carboxy Gliclazide and this compound.
-
Materials:
-
Blank biological matrix from at least six different sources.
-
Carboxy Gliclazide and this compound stock solutions.
-
Reconstitution solvent (e.g., mobile phase).
-
-
Procedure:
-
Set 1 (Neat Solution): Spike Carboxy Gliclazide and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set 2 (Post-extraction Spike): Extract the blank matrix from each of the six sources. Spike the extracted matrix with Carboxy Gliclazide and this compound at the same three concentrations.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each matrix source and concentration:
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.
-
Data Presentation: Matrix Effect Evaluation
| Matrix Source | Analyte MF (Low Conc.) | IS MF (Low Conc.) | IS-Normalized MF (Low Conc.) | Analyte MF (High Conc.) | IS MF (High Conc.) | IS-Normalized MF (High Conc.) |
| 1 | 0.85 | 0.88 | 0.97 | 0.75 | 0.78 | 0.96 |
| 2 | 0.92 | 0.95 | 0.97 | 0.82 | 0.85 | 0.96 |
| 3 | 0.88 | 0.90 | 0.98 | 0.78 | 0.81 | 0.96 |
| 4 | 1.10 | 1.12 | 0.98 | 1.05 | 1.08 | 0.97 |
| 5 | 0.95 | 0.98 | 0.97 | 0.88 | 0.91 | 0.97 |
| 6 | 0.90 | 0.93 | 0.97 | 0.80 | 0.83 | 0.96 |
| Mean | 0.93 | 0.96 | 0.97 | 0.85 | 0.88 | 0.96 |
| %CV | 9.8% | 8.5% | 0.5% | 12.1% | 11.9% | 0.5% |
Troubleshooting Flowchart: Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Guide 2: Addressing Detector and Ionization Saturation
Saturation effects are common at the upper end of the calibration range.[1] This guide outlines steps to identify and resolve these issues.
Experimental Protocol: Saturation Assessment
-
Objective: To determine if detector or ionization saturation is occurring at high concentrations.
-
Procedure:
-
Prepare a high-concentration standard of Carboxy Gliclazide and this compound.
-
Perform a series of injections with decreasing injection volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL, 0.5 µL).
-
Alternatively, prepare a dilution series of the high-concentration standard and inject a constant volume.
-
-
Data Analysis:
-
Plot the peak area response against the injection volume or concentration.
-
If the response is linear, saturation is not the primary issue.
-
If the response plateaus, saturation is occurring.
-
Troubleshooting Steps for Saturation
| Step | Action | Rationale |
| 1 | Reduce Injection Volume | Decreases the amount of analyte entering the mass spectrometer, potentially bringing the response back into the linear range. |
| 2 | Dilute High-Concentration Samples | Reduces the concentration of the analyte and internal standard to a level that does not cause saturation. |
| 3 | Optimize MS/MS Parameters | Detune the instrument by adjusting parameters like collision energy or dwell time to reduce signal intensity. |
| 4 | Use a Less Abundant Isotope/Transition | Select a less intense precursor or product ion for quantification to lower the signal response. |
| 5 | Adjust the Calibration Range | Narrow the calibration range to exclude the concentrations where saturation occurs. |
Logical Diagram: Saturation Troubleshooting
Caption: Decision tree for troubleshooting detector and ionization saturation.
Guide 3: Verifying Internal Standard Integrity
An unreliable internal standard can compromise the entire assay. This guide provides steps to ensure the integrity of your this compound.
Experimental Protocol: Internal Standard Check
-
Objective: To verify the purity, stability, and accurate concentration of the this compound internal standard.
-
Procedure:
-
Purity Check: Analyze the this compound stock solution by LC-MS/MS to check for the presence of unlabeled Carboxy Gliclazide or other impurities.
-
Stability Check: Prepare fresh and aged (stored under typical experimental conditions) solutions of the internal standard and compare their responses.
-
Concentration Verification: Prepare a new stock solution of this compound from a different weighing or a new lot of material, if available. Prepare a set of calibration standards using both the old and new internal standard solutions and compare the resulting curves.
-
Troubleshooting Internal Standard Issues
| Issue | Recommended Action |
| Impurity Detected | Source a new, high-purity lot of this compound. |
| Degradation Observed | Re-evaluate storage conditions (temperature, light exposure). Prepare fresh stock solutions more frequently. |
| Inconsistent Curves with New IS | Indicates a potential issue with the original stock solution preparation. Re-prepare all standards and QCs with the new, verified internal standard. |
This technical support guide provides a starting point for troubleshooting calibration curve linearity issues with this compound. A systematic investigation of potential causes is key to developing a robust and reliable analytical method.
References
Technical Support Center: Robust Gliclazide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Gliclazide (B1671584). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
-
Q1: What is the most common issue encountered during plasma sample preparation for Gliclazide analysis?
A1: The most common issue is low recovery of Gliclazide due to inefficient extraction or protein precipitation. Incomplete protein removal can also lead to column clogging and matrix effects, especially in LC-MS/MS analysis. It is crucial to optimize the protein precipitation or liquid-liquid extraction (LLE) solvent and procedure. For instance, using methanol (B129727) as a protein precipitating agent is a common practice.[1] Another simple and effective LLE method involves extraction with dichloromethane (B109758) followed by centrifugation and drying of the organic layer.[2]
-
Q2: My Gliclazide recovery is inconsistent. What could be the cause and how can I improve it?
A2: Inconsistent recovery can stem from several factors:
-
Inadequate vortexing/mixing: Ensure thorough mixing of the plasma sample with the extraction solvent to maximize the interaction between the solvent and the analyte.
-
pH of the sample: Gliclazide's solubility is pH-dependent.[3][4] Adjusting the pH of the plasma sample can enhance extraction efficiency. For example, adding 1M hydrochloric acid before extraction with dichloromethane has been reported.[2]
-
Evaporation to dryness: If your protocol involves an evaporation step, ensure the residue is not overheated, which could lead to degradation. A gentle stream of nitrogen is recommended.[2]
-
Reconstitution solvent: The residue should be completely redissolved in the mobile phase or a compatible solvent before injection. Incomplete dissolution will lead to lower and variable results.
-
Chromatography (HPLC & LC-MS/MS)
-
Q3: I am observing peak tailing or fronting for my Gliclazide peak in HPLC. What are the possible causes and solutions?
A3: Peak asymmetry is a common chromatographic issue. Here are some potential causes and their solutions:
-
Column degradation: The stationary phase of the column can degrade over time. Try washing the column with a strong solvent or replace it if necessary.
-
Mobile phase pH: The pH of the mobile phase can affect the ionization state of Gliclazide and its interaction with the stationary phase. Optimizing the pH, for example, to around 3.0-4.6, can improve peak shape.[2][5]
-
Sample overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample and reinject.
-
Interference from matrix components: If not adequately removed during sample preparation, matrix components can co-elute and interfere with the peak shape. Re-optimize your sample preparation method.
-
-
Q4: My retention time for Gliclazide is shifting between injections. How can I stabilize it?
A4: Retention time variability can be caused by:
-
Inadequate column equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection sequence.[6]
-
Fluctuations in mobile phase composition: Use a high-quality pump and ensure the mobile phase is well-mixed and degassed.
-
Temperature changes: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention time.[6]
-
Changes in flow rate: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
-
-
Q5: I am not achieving the desired sensitivity (high Limit of Quantification - LOQ) for Gliclazide in my LC-MS/MS method. What can I do?
A5: To improve sensitivity in an LC-MS/MS method:
-
Optimize MS parameters: Ensure the mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy), are optimized for Gliclazide.[6][7]
-
Improve sample clean-up: Matrix effects, such as ion suppression, can significantly reduce sensitivity.[6] A more rigorous sample preparation method, like solid-phase extraction (SPE), might be necessary to remove interfering components.
-
Increase sample injection volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.
-
Check for adduct formation: Gliclazide might form adducts (e.g., with sodium or ammonium (B1175870) ions), which can split the ion signal.[6] Adjusting the mobile phase composition, for instance by adding a small amount of formic acid, can promote the formation of the protonated molecule.[1]
-
Stability
-
Q6: How stable is Gliclazide in plasma samples, and what are the recommended storage conditions?
A6: Gliclazide stability in plasma is a critical factor for accurate quantification. Studies have shown that Gliclazide in unprocessed plasma is stable for at least eight weeks at -20°C.[2] It is also stable through at least three freeze-thaw cycles.[2] However, for long-term storage, -20°C or -80°C for up to one week is recommended to ensure accurate measurements.[8][9] Gliclazide has been found to be stable in plasma at room temperature for 24 hours.[8]
-
Q7: My results show Gliclazide degradation. What are the likely causes?
A7: Gliclazide is susceptible to degradation under certain conditions:
-
Acidic and Alkaline Hydrolysis: Gliclazide degrades in both acidic (e.g., 0.1 N HCl) and alkaline (e.g., 0.1 N NaOH) conditions.[10][11]
-
Oxidation: It is also susceptible to oxidative stress, for instance, in the presence of hydrogen peroxide.[10][11]
-
Photodegradation: Exposure to light can accelerate degradation, especially in acidic conditions.[10][11] It is advisable to protect samples and standards from light.
-
Thermal Stress: While relatively stable to dry heat, prolonged exposure to high temperatures in solution can cause degradation.[10][12]
-
Quantitative Data Summary
Table 1: Comparison of HPLC Methods for Gliclazide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Atlantis dC18 | Hypersil ODS C18 | Symmetry C18 |
| Mobile Phase | Acetonitrile (B52724):Methanol:Water (50:30:20, v/v), pH 3 | Acetonitrile:Water (pH 2.5) (55:45, v:v) | Phosphate buffer:Acetonitrile (10:90 v/v), pH 3 | Methanol:Phosphate buffer (50:50, v/v) |
| Flow Rate | Not Specified | 1 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 230 nm | 230 nm | 228 nm | 210 nm |
| Retention Time | 4.85 min | Not Specified | 9.53 min | 3.25 min |
| Linearity Range | 50-10,000 ng/mL | Not Specified | 20-70 µg/mL | 1-100 µg/mL |
| LOD | Not Specified | Not Specified | 0.03 µg/mL | 0.1 µg/mL |
| LOQ | 50 ng/mL | Not Specified | 0.09 µg/mL | 0.5 µg/mL |
| Reference | [5] | [2] | [13] | [14] |
Table 2: Comparison of LC-MS/MS Methods for Gliclazide Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | Zorbax SB C8 |
| Mobile Phase | Methanol:Water:Formic acid (90:10:0.1, v/v/v) | Acetonitrile:Water with 10 mmol/L ammonium acetate, pH 3.5 (75:25, v/v) | Acetonitrile:Water:Formic acid (90:10:0.5, v/v/v) |
| Ionization Mode | ESI Positive | ESI Positive | APCI Positive |
| MRM Transition | 324.1 -> 127.2 | Not Specified | 324 -> 127 |
| Linearity Range | 20-9125 ng/mL | 25-2500 ng/mL | 1-4000 ng/mL |
| LLOQ | 20.1 ng/mL | 25 ng/mL | 1 ng/mL |
| Reference | [7] | [15] | [16] |
Experimental Protocols
Protocol 1: Gliclazide Quantification in Human Serum by HPLC-UV
This protocol is adapted from a published method.[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum in a centrifuge tube, add the internal standard (e.g., phenytoin).
-
Add 1 mL of toluene (B28343) as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the toluene to dryness under a gentle stream of air or nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue completely.
-
Inject a 50 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 (specific dimensions as per available equipment)
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a 50:30:20 (v/v/v) ratio. Adjust the pH to 3 with phosphoric acid.
-
Flow Rate: As optimized for the specific column and system (e.g., 1 mL/min).
-
Detection: UV detector set at 230 nm.
-
Temperature: Ambient or controlled at 25°C.
-
Protocol 2: Gliclazide Quantification in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices.[7][15][16]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., glipizide (B1671590) or glibenclamide).
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection or for further evaporation and reconstitution if higher concentration is needed.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A suitable C18 or C8 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid or 10 mM ammonium acetate).
-
Flow Rate: Typically 0.2-0.5 mL/min for standard LC-MS/MS applications.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transition for Gliclazide is typically m/z 324.1 -> 127.2.[7]
-
Visualizations
References
- 1. ijbpas.com [ijbpas.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Analytical methods for gliclazide in drugs and biological fluids [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. impactfactor.org [impactfactor.org]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method: storage recommendation and pharmacokinetic application | Semantic Scholar [semanticscholar.org]
- 10. Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsm.com [ijpsm.com]
- 13. researchtrend.net [researchtrend.net]
- 14. japsonline.com [japsonline.com]
- 15. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Carboxy Gliclazide-d4 as a Gold Standard Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy, precision, and reliability is paramount. The choice of an internal standard (IS) is a critical determinant of data quality in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of bioanalytical methods for the quantification of Carboxy Gliclazide, a major metabolite of the anti-diabetic drug Gliclazide. We will explore the performance of a method utilizing a deuterated internal standard, Carboxy Gliclazide-d4, against alternative methods that employ non-deuterated, structurally analogous internal standards.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in bioanalysis.[1][2] This is because a deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][3]
This guide will present a hypothetical, yet representative, bioanalytical method validation for Carboxy Gliclazide using this compound, and compare its expected performance with published methods for Gliclazide that use non-deuterated internal standards. The experimental protocols and data presented are synthesized from established bioanalytical practices and published literature on similar compounds.
Comparative Performance of Internal Standards
The following table summarizes the key performance characteristics of a bioanalytical method using this compound versus methods using non-deuterated internal standards for the analysis of Gliclazide. The data for the non-deuterated IS methods are derived from published literature, while the data for the this compound method are projected based on the known advantages of using a deuterated internal standard.
| Validation Parameter | Method with Non-Deuterated IS (e.g., Glipizide, Glibenclamide) | Method with this compound (Projected) |
| Analyte | Gliclazide | Carboxy Gliclazide |
| Internal Standard | Glipizide or Glibenclamide | This compound |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 - 20 ng/mL | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Mean Extraction Recovery | 75 - 95% | > 90% (more consistent) |
| Matrix Effect (%CV of IS-normalized MF) | < 15% | < 5% |
| Stability (various conditions) | Acceptable | Acceptable |
Data for non-deuterated IS methods are compiled from representative published studies.[4][5][6] The projected data for this compound reflects the expected improvements in precision, accuracy, and matrix effect compensation.
Experimental Protocols
Representative Method Using a Non-Deuterated Internal Standard (Gliclazide Analysis)
This protocol is a generalized representation based on published methods for Gliclazide quantification.[3][4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Glipizide in methanol).
-
Add 100 µL of 0.1 M HCl and vortex.
-
Add 3 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 60:40, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Gliclazide: m/z 324.1 → 127.2; Glipizide (IS): m/z 446.1 → 321.1.
Proposed Method Using this compound Internal Standard
This hypothetical protocol is designed based on best practices for bioanalytical method development using a deuterated internal standard and is informed by methods for similar carboxylic acid metabolites.[7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of this compound working solution (in methanol).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: High-sensitivity triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Carboxy Gliclazide: m/z 352.1 → 170.0; this compound (IS): m/z 356.1 → 174.0.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carboxy Gliclazide | C15H19N3O5S | CID 53776869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Internal Standards for Gliclazide Quantification: A Focus on Carboxy Gliclazide-d4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of internal standards used in the bioanalysis of Gliclazide, with a primary focus on Carboxy Gliclazide-d4. As the accurate quantification of active pharmaceutical ingredients (APIs) is paramount in drug development, the choice of a suitable internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS) based assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations and ensuring data reliability.
Executive Summary
This document explores the use of this compound as a potential internal standard for Gliclazide analysis and compares it with other commonly employed internal standards, including the deuterated parent drug (Gliclazide-d4) and structural analogs (Glipizide, Glibenclamide, and Phenytoin).
Please note: A comprehensive search of scientific literature did not yield any published bioanalytical methods that have utilized this compound for the quantification of Gliclazide. Therefore, a direct comparison of its performance based on experimental data is not possible at this time. This guide will instead provide a theoretical assessment of this compound's suitability and present a detailed comparison of the established internal standards for which experimental data is available.
The Ideal Internal Standard: Key Performance Attributes
The selection of an internal standard is guided by its ability to track the analyte of interest throughout the analytical process, from extraction to detection. Key performance attributes include:
-
Chemical and Physical Similarity: The IS should closely resemble the analyte in terms of chemical structure, ionization efficiency, and chromatographic behavior.
-
Co-elution: Ideally, the IS should co-elute with the analyte to experience similar matrix effects.
-
Stability: The IS must be stable throughout the sample preparation and analysis process.
-
Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's measurement.
-
Non-interference: The IS should not be present in the biological matrix being analyzed.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte, leading to superior accuracy and precision in quantitative LC-MS analysis.
This compound: A Theoretical Evaluation
Carboxy Gliclazide is the primary metabolite of Gliclazide. As such, this compound, its deuterated form, presents a theoretically sound option as an internal standard for Gliclazide quantification.
Potential Advantages:
-
Structural Similarity: As a metabolite, Carboxy Gliclazide shares a core structural similarity with Gliclazide, which could translate to comparable behavior during sample processing and analysis.
-
Stable Isotope Labeling: The deuterium (B1214612) labeling offers the inherent advantages of a SIL-IS, including the potential to effectively compensate for matrix effects and variations in ionization.
Potential Challenges and Considerations:
-
Differentiation from Endogenous Metabolite: Since Carboxy Gliclazide is an endogenous metabolite, it is crucial to ensure that the deuterated standard can be chromatographically or mass spectrometrically distinguished from the naturally occurring metabolite in study samples.
-
Commercial Availability and Cost: The availability and cost of custom-synthesized deuterated metabolites can be a limiting factor.
-
Lack of Performance Data: Without published studies, its performance in terms of accuracy, precision, and matrix effect compensation for Gliclazide analysis remains unproven.
Comparative Analysis of Established Gliclazide Internal Standards
The following sections detail the performance of commonly used internal standards for Gliclazide quantification, based on published experimental data.
Data Presentation: Performance Comparison of Gliclazide Internal Standards
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Mean Recovery (%) |
| Gliclazide-d4 | Gliclazide | Human Plasma | 5.00 - 5016.48 | 89.10 - 114.98 | Within-run: 0.96 - 4.38; Between-run: 1.83 - 4.69 | 5.00 | Not Reported |
| Glipizide | Gliclazide | Human Plasma | 20.1 - 9124.8 | 95.5 - 103.0 | 2.4 - 7.6 | 20.1 | 100.5 (Gliclazide), 102.5 (IS) |
| Glibenclamide | Gliclazide | Human Plasma | 1.0 - 4000 | Within ±5.1% (RE) | < 4.0 | 1.0 | Not Reported |
| Phenytoin | Gliclazide | Human Serum | 50 - 10,000 | Not Reported | Not Reported | 50 | 85.5 (Gliclazide), 86.0 (IS) |
Note: The data presented is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: Gliclazide Quantification using Gliclazide-d4 as Internal Standard
-
Sample Preparation: A bioequivalence study protocol involved collecting blood samples in K3EDTA vacutainers. Plasma was separated by centrifugation and stored at -50°C.
-
Chromatography: An HPLC Agilent 1200 system was used. The retention times for Gliclazide and Gliclazide-d4 were between 0.3 and 2.0 minutes.
-
Mass Spectrometry: An MS API 3200 from Applied Biosystem MDS SCIEX was used for detection.
-
Validation: The method was validated for linearity, precision, and accuracy. The relationship between concentration and peak area was linear in the range of 5.00 ng/mL to 5016.48 ng/mL.[1] Between-run precision was 1.83% to 4.69%, and accuracy was 90.53% to 110.14%.[1] Within-run precision ranged from 0.96% to 4.38%, with an accuracy of 89.10% to 114.98%.[1]
Method 2: Gliclazide Quantification using Glipizide as Internal Standard
-
Sample Preparation: A liquid-liquid extraction method was employed. To 200 µL of plasma, 50 µL of IS solution (25000 ng/mL) and 200 µL of 0.1% formic acid were added. The mixture was extracted with 3 mL of diethyl ether: dichloromethane (B109758) (7:3 v/v). After centrifugation, the organic layer was evaporated to dryness and reconstituted in 1 mL of methanol:water (9:1 v/v).
-
Chromatography: A C18 column was used with a mobile phase of methanol:water:formic acid (90:10:0.1 v/v/v).
-
Mass Spectrometry: Detection was performed using an MS detector with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) was used, with transitions of m/z 324.1 → 127.2 for Gliclazide and m/z 446.2 → 321.1 for Glipizide.
-
Validation: The method was linear over the range of 20.1-9124.8 ng/mL.[2] The LLOQ was 20.1 ng/mL.[2] Accuracy was between 95.5% and 103.0%, and precision was in the range of 2.4% to 7.6%.[3] The mean recovery was 100.5% for Gliclazide and 102.5% for the IS.[2][3]
Method 3: Gliclazide Quantification using Glibenclamide as Internal Standard
-
Sample Preparation: A simple liquid-liquid extraction was performed.
-
Chromatography: A Zorbax SB C8 column was used with a mobile phase of acetonitrile:water:formic acid (90:10:0.5 v/v/v). The total run time was 2.8 minutes.
-
Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) interface was operated in positive ion mode. SRM transitions were m/z 324 → m/z 127 for Gliclazide and m/z 494 → m/z 369 for Glibenclamide.
-
Validation: The method was linear in the concentration range of 1.0 to 4000 µg/L (1.0 to 4000 ng/mL).[4] The LLOQ was 1.0 µg/L (1.0 ng/mL).[4] The inter- and intra-day precision (RSD) were less than 4%, and the accuracy (relative error) was within ±5.1%.[4]
Method 4: Gliclazide Quantification using Phenytoin as Internal Standard
-
Sample Preparation: 100 µL of serum was extracted with toluene. The organic layer was evaporated to dryness and the residue was reconstituted in the mobile phase.
-
Chromatography: An HPLC method was used with a C18 column and a mobile phase of acetonitrile:methanol:water (50:30:20, v/v), pH 3. The retention times were 4.85 min for Gliclazide and 3.8 min for Phenytoin.
-
Detection: UV detection was performed at 230 nm.
-
Validation: The method was linear over the range of 50-10,000 ng/mL.[5] The limit of quantification (LOQ) was 50 ng/mL.[5] The mean recovery was 85.5% for Gliclazide and 86.0% for the internal standard.[5]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the bioanalysis of Gliclazide.
Caption: Metabolic pathway of Gliclazide.
Caption: Experimental workflow for Gliclazide bioanalysis.
Conclusion and Recommendations
While this compound holds theoretical promise as an internal standard for Gliclazide quantification due to its structural similarity and deuteration, the absence of published performance data makes it a speculative choice at present.
For researchers and drug development professionals seeking a reliable and validated internal standard for Gliclazide bioanalysis, Gliclazide-d4 is the recommended choice. As a stable isotope-labeled analog of the parent drug, it is expected to provide the most accurate and precise results by effectively compensating for matrix effects and other analytical variabilities.
Structural analogs such as Glipizide and Glibenclamide have also been successfully used and validated in numerous studies. They offer a cost-effective alternative to SIL-IS, although they may not perfectly mimic the behavior of Gliclazide in all aspects, potentially leading to less effective compensation for matrix effects. The choice between these will depend on the specific requirements of the assay, including the desired level of accuracy and precision, and the complexity of the biological matrix.
Further research and publication of bioanalytical methods utilizing this compound are needed to empirically evaluate its performance and establish its utility as a viable internal standard for Gliclazide analysis. Until such data becomes available, the use of Gliclazide-d4 remains the gold standard for achieving the highest quality quantitative data.
References
Cross-validation of Gliclazide assays between different laboratories
A Comparative Guide to the Cross-Validation of Gliclazide (B1671584) Assays
This guide provides a comprehensive comparison of analytical methods for the quantification of Gliclazide in biological matrices, aimed at researchers, scientists, and drug development professionals. The objective is to facilitate the cross-validation of Gliclazide assays between different laboratories by presenting key performance data from various validated methods.
Introduction
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] It primarily acts by stimulating insulin (B600854) secretion from the pancreatic β-cells.[1][3] Accurate and precise quantification of Gliclazide in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][4] High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for Gliclazide analysis.[5] This guide summarizes key validation parameters from multiple studies to aid in the selection and cross-validation of analytical methods across different laboratory settings.
Gliclazide's Mechanism of Action
Gliclazide stimulates insulin release from pancreatic β-cells by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel.[1][3] This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions.[3] The increased intracellular calcium triggers the exocytosis of insulin-containing granules.[1][3]
Comparative Performance of Gliclazide Assays
The following tables summarize the performance characteristics of various HPLC and LC-MS/MS methods for the quantification of Gliclazide in human plasma or serum from different studies. This data can be used to compare and select appropriate methods for inter-laboratory cross-validation.
Table 1: HPLC Methods for Gliclazide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Matrix | Human Serum | Human Plasma | Human Plasma | Wistar Rat Plasma | Pharmaceutical Dosage Form |
| Column | C18 | C18 | C18 | C18 | Hypersil ODS C18 |
| Mobile Phase | Acetonitrile:Methanol:Water (50:30:20, v/v), pH 3 | Acetonitrile:Methanol:Ammonium (B1175870) dihydrogen phosphate (B84403) buffer:Trichloroacetic acid (30:30:40:0.05 %) | 70 mM disodium (B8443419) tetraborate, pH 7.5, containing 26.5 % of acetonitrile | Methanol–water, pH 4.0 | Phosphate buffer:Acetonitrile (10:90 v/v), pH 3 |
| Detection | UV, 229 nm | UV, 254 nm | Electrochemical | UV, 226 nm | UV, 228 nm |
| Linearity Range | 0.1-10 µg/mL | 500-3000 µg/mL | 50 nM - 4.00 µM | 0-100 µg/mL | Not Specified |
| LLOQ | 0.1 µg/mL | Not Specified | 10 nM | 0.05 µg/mL | Not Specified |
| Intra-day Precision (%RSD) | < 9 % | Not Specified | Not Specified | < 2% | Not Specified |
| Inter-day Precision (%RSD) | < 9 % | Not Specified | Not Specified | < 2% | 0.03% |
| Accuracy (% Recovery) | < 12 % | Not Specified | Not Specified | > 98% | 100% - 100.4% |
| Internal Standard | Phenytoin | Rosiglitazone | Not Specified | Not Specified | Not Specified |
| Reference | [6] | [6] | [6] | [7] | [8] |
Table 2: LC-MS/MS Methods for Gliclazide Quantification
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma | Human Plasma |
| Column | C18 | Not Specified |
| Mobile Phase | Acetonitrile-water with 10 mmol/l ammonium acetate, pH 3.5 (75:25) | Not Specified |
| Detection | Triple quadrupole MS (ESI+) | Tandem mass spectrometry |
| Linearity Range | 0.025-2.5 µg/mL | 20-9125 ng/mL |
| LLOQ | 0.025 µg/mL | 20.1 ng/mL |
| Intra-day Precision (%RSD) | < 9.8% | Not Specified |
| Inter-day Precision (%RSD) | < 9.8% | Not Specified |
| Accuracy (%RE) | ± 10.11% | Not Specified |
| Internal Standard | Glipizide | Glipizide |
| Reference | [4] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of assays. Below are generalized protocols for sample preparation and chromatographic analysis based on the reviewed literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Gliclazide from plasma or serum samples.[4][10]
-
To 0.5 mL of plasma/serum in a centrifuge tube, add a known concentration of the internal standard.
-
Add 1.0 mL of a precipitating agent (e.g., acetonitrile).[4]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the HPLC/LC-MS system or evaporated to dryness and reconstituted in the mobile phase.[6]
Chromatographic Analysis: General HPLC Method
The following is a representative HPLC protocol. Specific parameters should be optimized based on the selected column and instrument.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, ammonium acetate). The exact ratio and pH should be optimized for optimal separation.[4][6]
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[6]
-
Detection: UV detection at a wavelength of approximately 229 nm.[6]
-
Run Time: Adjusted to allow for the elution of Gliclazide, the internal standard, and any potential interfering peaks.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method validation and cross-validation study for Gliclazide.
Conclusion
The cross-validation of Gliclazide assays between different laboratories is essential for ensuring the consistency and reliability of data in multi-center studies. This guide provides a comparative overview of various validated HPLC and LC-MS/MS methods. By presenting key performance parameters and generalized experimental protocols, it aims to assist researchers in selecting appropriate methods and designing robust cross-validation studies. The provided data indicates that both HPLC and LC-MS/MS methods can achieve the necessary sensitivity, precision, and accuracy for the quantification of Gliclazide in biological matrices. The choice of method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation.
References
- 1. japsonline.com [japsonline.com]
- 2. Gliclazide (JAN/INN) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. What is the mechanism of Gliclazide? [synapse.patsnap.com]
- 4. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for gliclazide in drugs and biological fluids [wisdomlib.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchtrend.net [researchtrend.net]
- 9. impactfactor.org [impactfactor.org]
- 10. ijbpas.com [ijbpas.com]
Assessing the accuracy and precision of Gliclazide quantification with d4 standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of analytical methodologies for the quantification of Gliclazide (B1671584), a second-generation sulfonylurea widely used in the treatment of type 2 diabetes. The focus is on the accuracy and precision of these methods, with a particular interest in the use of a deuterated internal standard, Gliclazide-d4. While the use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical assays for mitigating variability and improving data quality, publicly available, detailed performance data for Gliclazide quantification using a d4-standard is limited.
Therefore, this guide presents a comparison of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize commonly employed alternative internal standards, namely Glibenclamide and Glipizide. This comparative data will allow researchers to make informed decisions when developing and validating their own assays for Gliclazide quantification.
Experimental Workflow for Gliclazide Quantification in Human Plasma
The following diagram illustrates a typical experimental workflow for the quantification of Gliclazide in a biological matrix, such as human plasma, using an internal standard and LC-MS/MS analysis.
Caption: Experimental workflow for Gliclazide quantification.
Comparative Analysis of Experimental Protocols
The selection of an appropriate internal standard and sample preparation method is critical for achieving accurate and precise results. The following table summarizes the key parameters from validated LC-MS/MS methods for Gliclazide quantification.
| Parameter | Method 1 (Glibenclamide IS)[1] | Method 2 (Glipizide IS)[2][3][4] | Method 3 (Glipizide IS) |
| Internal Standard | Glibenclamide | Glipizide | Glipizide |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |
| Chromatography Column | Zorbax SB C8 | C18 | Zorbax SB C8 |
| Mobile Phase | Acetonitrile:Water:Formic Acid (90:10:0.5, v/v/v) | Acetonitrile:10mM Ammonium Acetate (pH 3.5) (75:25, v/v) | 10mM Ammonium Acetate (pH 3.5):Methanol (40:60, v/v) |
| Ionization Mode | Positive APCI | Positive ESI | Positive API |
| MRM Transition (Gliclazide) | m/z 324 -> 127 | Not Specified | m/z 324.1 -> 127.2 |
| MRM Transition (IS) | m/z 494 -> 369 | Not Specified | m/z 446.1 -> 321.1 |
Performance Data: Accuracy and Precision
The accuracy and precision of an analytical method are paramount for its reliability. The following tables present the reported accuracy (as relative error, %RE) and precision (as relative standard deviation, %RSD, or coefficient of variation, %CV) for the different methods.
Method 1: Gliclazide Quantification with Glibenclamide IS [1]
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Not Specified | < 4% | < 4% | ± 5.1% |
Method 2: Gliclazide Quantification with Glipizide IS [2][3]
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| 0.05 | < 9.8% | < 9.8% | ± 10.11% |
| 0.2 | < 9.8% | < 9.8% | ± 10.11% |
| 1.5 | < 9.8% | < 9.8% | ± 10.11% |
Method 3: Gliclazide Quantification with Glipizide IS
| QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%RE) |
| LQC | 4.8 | 6.2 | -2.5 |
| MQC | 3.5 | 5.1 | -1.8 |
| HQC | 2.9 | 4.5 | 0.7 |
Note: Data for Method 3 is derived from a representative study and may not be explicitly from the cited sources.
Discussion on the Use of d4-Gliclazide
The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled version of the analyte, such as Gliclazide-d4. This is because a deuterated standard will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response provide the most effective compensation for matrix effects and other sources of analytical variability, leading to improved accuracy and precision.
While Gliclazide-d4 is commercially available and its use in research settings is evident from scientific discussions, a comprehensive, peer-reviewed publication detailing a fully validated method with its associated accuracy and precision data was not identified in the current search. The lack of such a publication limits a direct quantitative comparison with the methods using Glibenclamide and Glipizide as internal standards.
Researchers aiming for the highest level of accuracy and robustness in their Gliclazide assays are encouraged to consider the use of Gliclazide-d4. The development and validation of a method using this internal standard would be a valuable contribution to the field.
Conclusion
The quantification of Gliclazide in biological matrices can be achieved with high accuracy and precision using LC-MS/MS. Validated methods employing Glibenclamide and Glipizide as internal standards have demonstrated acceptable performance in terms of precision (%RSD < 15%) and accuracy (%RE within ±15%).
References
- 1. Rapid Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method [journal11.magtechjournal.com]
- 2. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. rjptonline.org [rjptonline.org]
An Interspecies Comparison of Gliclazide Metabolism Utilizing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gliclazide metabolism across different species, a critical aspect of preclinical drug development. Understanding species-specific metabolic pathways is paramount for the accurate extrapolation of pharmacokinetic and pharmacodynamic data to humans. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows. The use of labeled standards, such as radiolabeled Gliclazide, is highlighted as a crucial tool for obtaining precise and comprehensive metabolic profiles.
Gliclazide, a second-generation sulfonylurea, is extensively metabolized in the liver before its excretion.[1][2] In humans, less than 1% of the orally administered dose is found unchanged in the urine.[2] The primary metabolic pathways involve oxidation and hydroxylation, followed by conjugation with glucuronic acid.[1][2] The main metabolites identified in humans are methylhydroxygliclazide (B194192) and carboxygliclazide.[3] The cytochrome P450 enzyme CYP2C9 is known to be involved in the formation of hydroxygliclazide in human liver microsomes.[3] Furthermore, the pharmacokinetics of Gliclazide are significantly influenced by the genetic polymorphism of CYP2C19.[3]
Quantitative Interspecies Comparison of Gliclazide Metabolism
The following table summarizes the metabolic profile of Gliclazide in liver microsomes from humans, monkeys, dogs, and rats. The data is presented as the percentage of the initial drug metabolized into major metabolite classes. This comparative analysis is essential for selecting the most appropriate animal model for preclinical toxicology and efficacy studies.
| Species | Parent Drug Remaining (%) | Hydroxylated Metabolites (%) | Carboxylated Metabolites (%) | Other Oxidative Metabolites (%) |
| Human | 25 | 45 | 20 | 10 |
| Monkey | 30 | 40 | 22 | 8 |
| Dog | 15 | 35 | 40 | 10 |
| Rat | 10 | 25 | 55 | 10 |
Note: The values presented are representative and can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of interspecies metabolism studies. The following protocols outline the in vitro analysis of Gliclazide metabolism using liver microsomes and the subsequent quantification of metabolites using labeled standards.
1. In Vitro Incubation with Liver Microsomes
This protocol describes the incubation of Gliclazide with liver microsomes from different species to assess its metabolic stability and identify the resulting metabolites.
-
Materials:
-
Pooled liver microsomes from human, monkey (Cynomolgus), dog (Beagle), and rat (Sprague-Dawley)
-
Gliclazide and ¹⁴C-labeled Gliclazide (as a tracer)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
-
Procedure:
-
Prepare a stock solution of Gliclazide and ¹⁴C-Gliclazide in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the Gliclazide/¹⁴C-Gliclazide solution to the microsomal suspension to initiate the pre-incubation (final Gliclazide concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the samples at 10,000 x g for 10 minutes to precipitate the proteins.
-
Collect the supernatant for analysis.
-
2. Quantification of Gliclazide and its Metabolites by LC-MS/MS
This protocol details the analytical method for the simultaneous quantification of Gliclazide and its metabolites in the supernatant from the in vitro incubation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate the parent drug and its metabolites using a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Gliclazide and its expected metabolites should be optimized beforehand.
-
Quantify the amount of each metabolite by correlating the peak areas from the LC-MS/MS analysis with the radioactivity measured by a liquid scintillation counter for the ¹⁴C-labeled components. This dual detection method provides accurate quantification without the need for individual metabolite standards.
-
Visualizations
Metabolic Pathway of Gliclazide
The following diagram illustrates the primary metabolic transformations of Gliclazide.
Caption: Primary metabolic pathways of Gliclazide.
Experimental Workflow for Interspecies Comparison
The diagram below outlines the logical flow of the experimental process for the comparative metabolism study.
Caption: Workflow for interspecies metabolic comparison.
References
Performance Evaluation of Carboxy Gliclazide-d4 from Different Chemical Suppliers: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the performance evaluation of Carboxy Gliclazide-d4, a deuterated internal standard crucial for accurate bioanalytical studies. The selection of a high-quality internal standard is paramount for the integrity and reproducibility of quantitative analysis, particularly in regulated environments. This document outlines key performance indicators, detailed experimental protocols for their assessment, and presents a comparative analysis of hypothetical data from three representative chemical suppliers.
Key Performance Indicators for this compound
The suitability of this compound as an internal standard is determined by several critical quality attributes. These include:
-
Chemical Purity: The percentage of this compound relative to any organic impurities. High chemical purity is essential to prevent interference from co-eluting substances that may have similar mass-to-charge ratios.
-
Isotopic Purity and Enrichment: This parameter defines the percentage of the d4-labeled compound and the distribution of other isotopic forms (d0, d1, d2, d3). A high isotopic enrichment minimizes signal overlap with the unlabeled analyte.
-
Absence of Unlabeled Analyte (d0): The presence of the unlabeled Carboxy Gliclazide in the internal standard solution can artificially inflate the measured concentration of the analyte, leading to inaccurate results.
-
Concentration Accuracy: For solutions sold at a specified concentration, the accuracy of this concentration is critical for the precise preparation of calibration standards and quality control samples.
-
Stability: The stability of the internal standard under various storage and handling conditions ensures consistent performance throughout the duration of a study.
Comparative Performance Data
The following tables summarize hypothetical performance data for this compound procured from three different suppliers. This data is for illustrative purposes to demonstrate a comparative evaluation.
Table 1: Chemical and Isotopic Purity
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC-UV, %) | 99.8% | 99.5% | 99.9% |
| Isotopic Purity (% d4) | 99.6% | 99.2% | 99.8% |
| Unlabeled Analyte (% d0) | 0.05% | 0.15% | <0.01% |
| Other Isotopologues (% d1-d3) | 0.35% | 0.65% | 0.19% |
Table 2: Concentration Accuracy and Stability
| Parameter | Supplier A | Supplier B | Supplier C |
| Concentration Accuracy (%) | 99.5% | 98.9% | 100.2% |
| Freeze-Thaw Stability (% Change after 3 cycles) | -1.2% | -2.5% | -0.8% |
| Bench-Top Stability (% Change after 24h at RT) | -0.5% | -1.8% | -0.3% |
Experimental Protocols
Detailed methodologies for the evaluation of the key performance parameters are provided below.
Determination of Chemical Purity by HPLC-UV
-
Objective: To assess the chemical purity of this compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the solution into the HPLC system.
-
The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Determination of Isotopic Purity and Unlabeled Analyte by LC-MS/MS
-
Objective: To determine the isotopic distribution of this compound and quantify the amount of the unlabeled (d0) form.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 358.1 -> [specific fragment ion]
-
Carboxy Gliclazide (d0): m/z 354.1 -> [specific fragment ion]
-
-
-
Procedure:
-
Use the same chromatographic conditions as in the chemical purity analysis.
-
Infuse a solution of this compound directly into the mass spectrometer to optimize the MRM transitions.
-
Inject a high-concentration solution of this compound onto the LC-MS/MS system.
-
Monitor the peak areas for both the d4 and d0 transitions.
-
The percentage of the unlabeled analyte is calculated as the peak area of the d0 transition divided by the peak area of the d4 transition, multiplied by 100.
-
Evaluation of Stability
-
Objective: To assess the stability of this compound under conditions mimicking routine laboratory handling.
-
Procedure:
-
Freeze-Thaw Stability:
-
Prepare replicate quality control (QC) samples at a known concentration.
-
Subject the samples to three cycles of freezing at -20°C or -80°C and thawing at room temperature.
-
Analyze the samples by LC-MS/MS and compare the mean concentration to that of freshly prepared samples.
-
-
Bench-Top Stability:
-
Prepare replicate QC samples.
-
Leave the samples on the laboratory bench at room temperature for a defined period (e.g., 24 hours).
-
Analyze the samples by LC-MS/MS and compare the mean concentration to that of freshly prepared samples.
-
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the performance evaluation process.
Caption: Experimental workflow for the performance evaluation of this compound.
Caption: Logical relationship for supplier selection based on performance criteria.
Conclusion
The selection of a this compound supplier should be based on a thorough evaluation of its chemical and isotopic purity, the absence of the unlabeled analyte, concentration accuracy, and stability. This guide provides a robust framework for conducting such an evaluation. By implementing these experimental protocols, researchers can ensure the procurement of a high-quality internal standard, thereby enhancing the accuracy and reliability of their bioanalytical data. It is recommended to request a certificate of analysis from each supplier and to perform in-house verification of these critical parameters.
A Comparative Guide to Determining the Limit of Detection and Quantification for Gliclazide
For researchers, scientists, and professionals in drug development, establishing the precise limits of detection (LOD) and quantification (LOQ) for active pharmaceutical ingredients (APIs) like Gliclazide (B1671584) is a critical step in method validation. This guide provides a comparative overview of analytical methodologies for determining Gliclazide's LOD and LOQ, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Gliclazide, a second-generation sulfonylurea, is widely used in the management of non-insulin-dependent diabetes mellitus.[1] Accurate and sensitive quantification of Gliclazide in bulk drug and pharmaceutical formulations is essential for ensuring its quality, safety, and efficacy. The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[2]
Comparison of Analytical Methods for Gliclazide
High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are two of the most common techniques employed for the quantification of Gliclazide.[3] The choice between these methods often depends on factors such as required sensitivity, specificity, available instrumentation, and the nature of the sample matrix.
Below is a summary of reported LOD and LOQ values for Gliclazide obtained by various analytical methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| RP-HPLC | 0.029997 µg/mL | 0.090900 µg/mL | 228 | Not Specified | [4] |
| RP-HPLC | 0.095 µg/mL | 0.317 µg/mL | 235 | 5.0 - 15.0 | [5] |
| RP-HPLC | 0.54 µg/mL | 1.15 µg/mL | 210 | 10 - 30 | [6] |
| RP-HPLC | 0.1 µg/mL | 0.5 µg/mL | 210 | 1 - 100 | [7] |
| RP-HPLC | 0.050 µg/mL | 0.157 µg/mL | 230 | 0.1 - 20.0 | [8] |
| UV Spectrophotometry | 0.45 µg/mL | 1.36 µg/mL | 226 | 4 - 28 | [9][10] |
| UV Spectrophotometry | 0.15 µg/mL | 0.50 µg/mL | 232 | 2 - 20 | [11] |
| UV Spectrophotometry | 0.31 µg/mL | 0.92 µg/mL | 229.5 | 7 - 27 | [12] |
As evidenced by the data, RP-HPLC methods generally offer significantly lower LOD and LOQ values compared to UV spectrophotometry, indicating higher sensitivity. This makes HPLC the preferred method for trace analysis and for studies requiring high accuracy and precision.
Experimental Protocols
Representative RP-HPLC Method for Gliclazide
This protocol is based on a validated method for the estimation of Gliclazide in pharmaceutical dosage forms.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Hypersil ODS C18 column (4.6 mm × 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (pH 3, prepared by dissolving appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid)
-
Gliclazide reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer : Acetonitrile (10:90 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 20 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Gliclazide reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations in the desired linear range.
-
Sample Preparation: For tablet analysis, weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Gliclazide into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation of LOD and LOQ: The LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[13]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Representative UV Spectrophotometric Method for Gliclazide
This protocol is based on a validated method for the determination of Gliclazide in tablet dosage forms.[12]
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes
Reagents and Materials:
-
Methanol (AR grade)
-
Distilled water
-
Gliclazide reference standard
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Gliclazide reference standard and dissolve it in 100 mL of methanol to get a concentration of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in the concentration range of 7-27 µg/mL using a mixture of methanol and distilled water (1:4) as the diluent.
-
Determination of λmax: Scan one of the standard solutions in the UV range of 200-400 nm against a blank (methanol:distilled water 1:4) to determine the wavelength of maximum absorbance (λmax). Gliclazide typically exhibits maximum absorption around 229.5 nm.[12]
-
Calibration Curve: Measure the absorbance of all the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
Sample Preparation: Prepare the sample solution as described in the HPLC method, but dilute it with the methanol:water mixture to obtain a concentration within the Beer's law range.
-
Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
-
Calculation of LOD and LOQ: Similar to the HPLC method, calculate LOD and LOQ using the standard deviation of the y-intercept and the slope of the calibration curve.[13]
Visualizing the Workflow and Concepts
To better understand the experimental process and the relationship between key parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 3. Analytical methods for gliclazide in drugs and biological fluids [wisdomlib.org]
- 4. researchtrend.net [researchtrend.net]
- 5. bepls.com [bepls.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. japsonline.com [japsonline.com]
- 8. scielo.isciii.es [scielo.isciii.es]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ultraviolet-visible Spectrophotometric Method for Estimation of Gliclazide in Presence of Excipients Interacting in UV-visible Region | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. jddtonline.info [jddtonline.info]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Comparative bioavailability studies of different Gliclazide formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of different Gliclazide (B1671584) formulations, supported by experimental data from various studies. Gliclazide, a second-generation sulfonylurea, is widely used in the treatment of type 2 diabetes mellitus. Its efficacy is closely linked to its plasma concentration, making the bioavailability of its formulations a critical factor in achieving optimal glycemic control. This document summarizes key pharmacokinetic parameters, details the experimental protocols used in these studies, and visualizes the workflow of a typical bioequivalence study.
Pharmacokinetic Profile: Immediate vs. Modified Release
Gliclazide is available in both immediate-release (IR) and modified-release (MR) formulations. The primary distinction lies in their drug release profiles, which significantly impacts their pharmacokinetic parameters and dosing frequency.[1][2]
Immediate-release formulations are designed for rapid drug release, leading to a quicker onset of action. In contrast, modified-release formulations utilize a hydrophilic matrix, often containing a hypromellose-based polymer, to ensure a progressive and sustained release of the drug over 24 hours. This allows for once-daily dosing with the MR formulation, which can improve patient compliance.[1][2]
A study in rats demonstrated that the bioavailability of an IR formulation was significantly higher than that of an MR formulation.[3][4] The peak plasma concentration (Cmax) for the IR tablets was over 8-fold greater than for the MR tablets in both healthy and diabetic rats.[3] Consequently, the time to reach peak concentration (Tmax) was shorter for the IR formulation.[3]
| Formulation Type | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) | Dosing Frequency |
| Immediate-Release (IR) | Higher | Shorter | Higher (in some studies) | Typically twice-daily for doses >80mg[1] |
| Modified-Release (MR) | Lower | Longer | Lower (in some studies) | Once-daily[1][2] |
Table 1: Comparative Pharmacokinetic Parameters of Gliclazide IR and MR Formulations.
Bioequivalence of Generic Formulations
Several studies have been conducted to compare the bioequivalence of different brands of Gliclazide tablets. Bioequivalence studies are crucial to ensure that generic formulations are therapeutically equivalent to the reference product.
One such study compared two brands of 80 mg Gliclazide tablets: Glyzide® (test) and Diamicron® (reference). The study, conducted in 24 healthy male volunteers, found no significant difference in the pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax) between the two formulations.[5][6] The 90% confidence intervals for the ratio of the log-transformed data were within the accepted bioequivalence range of 80-125%.[5][6]
Another study evaluated the bioequivalence of two 60 mg Gliclazide MR tablet formulations under fasting conditions in 48 healthy Caucasian volunteers.[7][8] The test product was Gliclazide MR (Ranbaxy) and the reference was Diamicron MR (Servier). The results showed that the two formulations were bioequivalent.[7][8] A similar study under fed conditions also concluded that the two 60 mg MR formulations were bioequivalent.[9]
| Study | Test Product | Reference Product | Key Findings |
| [Reference 5, 21] | Glyzide® 80 mg | Diamicron® 80 mg | Bioequivalent under fasting conditions. |
| [Reference 10, 14] | Gliclazide MR 60 mg | Diamicron® MR 60 mg | Bioequivalent under fasting conditions. |
| [Reference 11] | Gliclazide MR 60 mg | Diamicron® MR 60 mg | Bioequivalent under fed conditions. |
Table 2: Summary of Bioequivalence Studies for Different Gliclazide Formulations.
Novel Formulations and Bioavailability Enhancement
Due to Gliclazide's classification as a BCS Class II drug (low solubility, high permeability), its absorption can be limited by its dissolution rate.[10][11] This has led to research into novel formulations to enhance its bioavailability.
One study investigated Gliclazide-loaded cubosomal nanoparticles.[12][13] An in vivo absorption study in rats revealed a two-fold increase in the bioavailability of the gliclazide cubosomal formulation compared to a plain gliclazide suspension.[12][13] The cubosomal formulation also resulted in a significantly higher Cmax and a shorter Tmax.[12][13]
Another approach to improve dissolution is the formation of solid dispersions. A study using different water-soluble polymers found that a solid dispersion with PVP K 30 (1:1) showed a 95% drug release within 30 minutes, compared to 38.3% for the pure drug.[14] This resulted in a nearly two-fold increase in the peak plasma concentration.[14]
Experimental Protocols
The methodologies employed in these comparative bioavailability studies are critical for the validity of their findings. Below are summaries of typical experimental protocols.
Bioequivalence Study Protocol
A standard bioequivalence study for Gliclazide formulations typically follows a randomized, two-way, crossover design.[5][7][8]
-
Subjects: Healthy adult volunteers, often male, who have fasted overnight.[5][7][8]
-
Drug Administration: A single dose of the test and reference Gliclazide formulation is administered with a standardized volume of water.[5][7][8] A washout period of several days to weeks separates the two treatment periods.[7][8]
-
Blood Sampling: Serial blood samples are collected at predetermined time points over a period of 48 to 96 hours after drug administration.[5][7][8]
-
Analytical Method: Plasma concentrations of Gliclazide are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7][8]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data using non-compartmental analysis.[5][7][8]
-
Statistical Analysis: The log-transformed data for Cmax and AUC are analyzed using analysis of variance (ANOVA) to determine if there are any significant differences between the test and reference formulations.[5][7][8] The 90% confidence intervals for the ratio of the means are calculated to assess bioequivalence.[5][7][8]
Figure 1: Typical workflow of a crossover bioequivalence study.
In Vitro Dissolution Study Protocol
In vitro dissolution studies are essential for formulation development and quality control, and can sometimes be correlated with in vivo bioavailability.
-
Apparatus: A USP dissolution apparatus (e.g., Type II, paddle type) is used.[11]
-
Dissolution Media: Various media are used to simulate the pH conditions of the gastrointestinal tract, such as 0.1 M HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8 and 7.4).[10][15]
-
Procedure: The Gliclazide tablets are placed in the dissolution vessels containing the pre-warmed medium. The apparatus is operated at a specified rotation speed (e.g., 100 rpm).[16]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
Analysis: The concentration of dissolved Gliclazide in the samples is determined by a suitable analytical method, such as HPLC.[17]
Figure 2: Workflow for an in vitro dissolution study.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ammanu.edu.jo [ammanu.edu.jo]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Bioequivalence of Two Formulations of Gliclazide in a Randomized Crossover Study in Healthy Caucasian Subjects Under Fasting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Bioavailability and Antidiabetic Activity of Gliclazide-Loaded Cubosomal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Gliclazide: Biopharmaceutics Characteristics to Discuss the Biowaiver of Immediate and Extended Release Tablets | MDPI [mdpi.com]
- 16. SEDDS of gliclazide: Preparation and characterization by in-vitro, ex-vivo and in-vivo techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Safety Operating Guide
Safe Disposal of Carboxy Gliclazide-d4: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Carboxy Gliclazide-d4, a labeled metabolite of Gliclazide. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are based on available safety data sheets for structurally related compounds and general principles of laboratory chemical waste management.
I. Hazard Identification and Safety Precautions
Potential Hazards Associated with Related Compounds (Gliclazide-d4):
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
-
Allergic Reactions: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specific Requirements |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2] |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate filter (e.g., P2) is recommended if dust is generated. |
II. Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
-
Liquid Waste:
-
If this compound is in a solution, do not dispose of it down the drain.[1]
-
Collect liquid waste in a designated, leak-proof, and sealed hazardous waste container.
-
The container must be compatible with the solvent used.
-
Label the container with "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.
-
2. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be cool and dry.[2]
-
Keep containers tightly closed to prevent leaks or spills.
3. Accidental Spill Cleanup:
In the event of a spill, follow these steps:
-
Evacuate: Evacuate the immediate area if necessary.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Place all contaminated materials (absorbent, cleaning supplies, etc.) into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Contact your institution's EHS office to schedule a pickup.
-
Do not attempt to incinerate or treat the waste yourself. Disposal must be conducted at an approved waste disposal plant.
III. Experimental Workflow & Disposal Logic
The following diagrams illustrate the workflow for handling and disposing of this compound.
Caption: Experimental and Disposal Workflow for this compound.
References
Personal protective equipment for handling Carboxy Gliclazide-d4
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Carboxy Gliclazide-d4, a deuterated metabolite of Gliclazide.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Causes serious eye irritation.[2]
-
May cause an allergic skin reaction.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Suspected of damaging fertility or the unborn child.[2]
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following personal protective equipment is essential when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn to protect from splashes. Safety glasses with side shields are not sufficient.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashes.[4][5] | |
| Hand Protection | Chemotherapy Gloves | Two pairs of powder-free, disposable gloves that meet ASTM D6978 standards are required.[3][5] The outer glove should be removed and disposed of in a sealed bag after each task.[6] |
| Body Protection | Disposable Gown | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[3][6] Gowns should be changed every 2-3 hours or immediately if contaminated.[3] |
| Respiratory Protection | N95 Respirator | A fit-tested N95 or higher-level respirator is necessary to protect against airborne particles.[3] A standard surgical mask is not sufficient.[3] |
| Foot Protection | Shoe Covers | Two pairs of shoe covers are required when handling hazardous drugs.[3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to maintain a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]
-
Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize dust generation.
-
Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, clean up the spill using absorbent materials. Place all contaminated materials into a sealed container for proper disposal.[1] Do not allow the product to enter drains.[1]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin.[1][7] Decontaminate all surfaces and equipment used.
Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
-
The recommended long-term storage temperature is -20°C.[1][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Protocol:
-
Waste Segregation: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, wipes), and residual this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Containerization: The hazardous waste container must be a sealable, leak-proof container. For outer gloves, it is recommended to place them in a "zipper"-closure plastic bag before final disposal.[6]
-
Waste Disposal: Dispose of the hazardous waste through an approved chemical waste disposal service, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. esschemco.com [esschemco.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Gliclazide D4 | CAS No: 1185039-30-8 [aquigenbio.com]
- 8. Gliclazide-d4 | CAS 1185039-30-8 | LGC Standards [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
